molecular formula C33H38FN3O5 B15618821 PD-149164

PD-149164

Cat. No.: B15618821
M. Wt: 575.7 g/mol
InChI Key: UZOOGOCMUARFDV-KEZCGYQASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source

Properties

Molecular Formula

C33H38FN3O5

Molecular Weight

575.7 g/mol

IUPAC Name

3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-fluorophenyl)butanoic acid

InChI

InChI=1S/C33H38FN3O5/c1-33(17-24-18-35-28-5-3-2-4-27(24)28,31(40)36-26(16-29(38)39)15-19-6-8-25(34)9-7-19)37-32(41)42-30-22-11-20-10-21(13-22)14-23(30)12-20/h2-9,18,20-23,26,30,35H,10-17H2,1H3,(H,36,40)(H,37,41)(H,38,39)/t20?,21?,22?,23?,26?,30?,33-/m0/s1

InChI Key

UZOOGOCMUARFDV-KEZCGYQASA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the CCK-A Receptor Binding Affinity of PD-149164

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of the compound PD-149164 for the Cholecystokinin-A (CCK-A) receptor. It includes quantitative binding data, detailed experimental methodologies, and visualizations of key biological pathways and workflows to support research and drug development efforts in the field of gastroenterology and neuroscience.

Core Topic: this compound and the CCK-A Receptor

This compound is a non-peptide small molecule that has been characterized as a full agonist at the cholecystokinin-A (CCK-A) receptor.[1] It also exhibits potent agonist activity at the CCK-B receptor, indicating a dual activity profile. The CCK-A receptor, a G-protein coupled receptor (GPCR), is a key physiological mediator of pancreatic enzyme secretion, gallbladder contraction, and satiety signaling in the central and peripheral nervous system. The interaction of ligands like this compound with this receptor is of significant interest for the development of novel therapeutics.

Quantitative Binding Affinity Data

The binding affinity of this compound for the CCK-A and CCK-B receptors has been determined through competitive binding assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundReceptorParameterValue (nM)
This compoundCCK-AIC5075
This compoundCCK-BIC500.083

Table 1: Binding Affinity of this compound for CCK Receptors.

Experimental Protocols

The determination of the binding affinity of this compound for the CCK-A receptor typically involves a competitive radioligand binding assay. Below is a generalized protocol based on standard methodologies for GPCRs. For the specific experimental details for the IC50 determination of this compound, readers are referred to the primary literature: Hughes J, et al. Characterization of novel peptoid agonists for the CCK-A receptor. Regul Pept. 1996 Aug 27;65(1):15-21.

Preparation of CCK-A Receptor Membranes
  • Source: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the CCK-A receptor. A common source mentioned in the literature is rat pancreatic acinar cells.[1]

  • Procedure:

    • Tissues or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then ultracentrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

Competitive Radioligand Binding Assay
  • Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the CCK-A receptor. A commonly used radioligand for CCK-A receptors is [¹²⁵I]CCK-8.

  • Procedure:

    • Assay Buffer: A typical binding buffer may contain 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.

    • Incubation: In a multi-well plate, the following components are added in order:

      • Receptor membranes (a predetermined amount of protein).

      • Increasing concentrations of the unlabeled competitor (this compound).

      • A fixed concentration of the radioligand (e.g., [¹²⁵I]CCK-8, typically at a concentration close to its Kd).

    • Total and Non-specific Binding:

      • Total Binding: Wells containing only membranes and radioligand.

      • Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a known unlabeled CCK-A ligand (e.g., unlabeled CCK-8).

    • Equilibration: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

    • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

    • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the competitor (this compound). The IC50 value is determined by non-linear regression analysis of the resulting competition curve.

Visualizations

CCK-A Receptor Signaling Pathway

The activation of the CCK-A receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor is coupled to both Gq and Gs G-proteins, leading to the activation of multiple downstream pathways.

CCKA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PD149164 This compound (Agonist) CCKAR CCK-A Receptor PD149164->CCKAR Binds to Gq Gαq CCKAR->Gq Activates Gs Gαs CCKAR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gs->AC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 ↑ Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates MAPK MAPK/ERK Pathway PKC->MAPK Activates Physiological_Responses Physiological Responses (e.g., Enzyme Secretion, Satiety) MAPK->Physiological_Responses cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Physiological_Responses

Caption: CCK-A Receptor Signaling Cascade.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a typical competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare CCK-A Receptor Membranes Incubation 3. Incubate Membranes, Radioligand, and this compound Membrane_Prep->Incubation Reagent_Prep 2. Prepare Radioligand, Competitor, and Buffers Reagent_Prep->Incubation Filtration 4. Separate Bound/Free Ligand via Filtration Incubation->Filtration Washing 5. Wash Filters to Remove Non-specific Binding Filtration->Washing Counting 6. Quantify Radioactivity (Gamma Counting) Washing->Counting Calculation 7. Calculate Specific Binding Counting->Calculation Analysis 8. Non-linear Regression to Determine IC50 Calculation->Analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

This technical guide provides a foundational understanding of the binding characteristics of this compound at the CCK-A receptor. The provided data, protocols, and diagrams are intended to facilitate further research and development in this area. For detailed experimental specifics, consulting the primary literature is highly recommended.

References

PD-149164: A Technical Guide to Cholecystokinin Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-149164 is a potent and highly selective agonist for the cholecystokinin (B1591339) B (CCK-B or CCK2) receptor. This technical guide provides a comprehensive overview of its receptor subtype selectivity, detailing the quantitative binding affinity, the experimental methodologies used to determine this selectivity, and the distinct signaling pathways activated by the two primary cholecystokinin receptor subtypes, CCK-A (CCK1) and CCK-B (CCK2). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development targeting the cholecystokinin system.

Quantitative Receptor Subtype Selectivity

The selectivity of this compound for the CCK2 receptor over the CCK1 receptor is a key characteristic that defines its pharmacological profile. This selectivity has been quantified through competitive binding assays, which measure the concentration of the compound required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50).

Table 1: this compound Binding Affinity at Cholecystokinin Receptor Subtypes

Receptor SubtypeLigandIC50 (nM)
CCK-A (CCK1)This compound75
CCK-B (CCK2)This compound0.083

As the data indicates, this compound exhibits a significantly higher affinity for the CCK2 receptor, with an IC50 value in the sub-nanomolar range, compared to its affinity for the CCK1 receptor, which is in the nanomolar range. This translates to an approximate 900-fold selectivity for the CCK2 receptor over the CCK1 receptor.

Experimental Protocols: Determining Receptor Subtype Selectivity

The determination of cholecystokinin receptor subtype selectivity is primarily achieved through radioligand binding assays. These assays are a gold standard for quantifying the affinity of a ligand for a receptor. A representative protocol for a competitive binding assay to determine the IC50 values of a test compound like this compound is outlined below.

General Radioligand Competition Binding Assay Protocol

This protocol describes a general method for determining the binding affinity of a test compound to CCK1 and CCK2 receptors expressed in cell membranes.

2.1.1. Materials

  • Cell Membranes: Membranes prepared from cell lines stably expressing either human CCK1 or CCK2 receptors.

  • Radioligand: A high-affinity radiolabeled ligand that binds to both receptor subtypes, such as [125I]Tyr-sulfated CCK-8.

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity CCK receptor agonist or antagonist (e.g., 1 µM CCK-8).

  • 96-well Plates.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

2.1.2. Procedure

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Test Compound Dilution: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the appropriate wells.

  • Controls:

    • Total Binding: Add assay buffer only.

    • Non-specific Binding: Add the non-specific binding control.

  • Radioligand Addition: Add the radioligand to all wells at a final concentration typically at or below its Kd value.

  • Membrane Addition: Add the cell membranes expressing either CCK1 or CCK2 receptors to all wells.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

2.1.3. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.

  • The selectivity ratio is then calculated by dividing the IC50 for the CCK1 receptor by the IC50 for the CCK2 receptor.

Experimental_Workflow Generalized Workflow for Determining GPCR Subtype Selectivity cluster_Preparation Preparation cluster_Assay Binding Assay cluster_Analysis Data Analysis Receptor_Source Cell Lines Expressing CCK1 or CCK2 Receptors Membrane_Prep Membrane Preparation Receptor_Source->Membrane_Prep Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound (this compound) Serial Dilution Compound_Prep->Incubation Filtration Separation of Bound and Free Ligand (Filtration) Incubation->Filtration Counting Quantification of Bound Radioactivity Filtration->Counting Data_Processing Calculation of Specific Binding Counting->Data_Processing Curve_Fitting Dose-Response Curve and IC50 Determination Data_Processing->Curve_Fitting Selectivity_Calc Calculation of Selectivity Ratio Curve_Fitting->Selectivity_Calc

Generalized workflow for determining GPCR subtype selectivity.

Signaling Pathways of Cholecystokinin Receptors

CCK1 and CCK2 receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate distinct intracellular signaling cascades. Understanding these pathways is crucial for predicting the functional consequences of receptor activation by a selective agonist like this compound.

CCK-A (CCK1) Receptor Signaling

The CCK1 receptor primarily couples to Gq/11 and Gs proteins. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+). The Gs pathway activation stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

CCK1_Signaling CCK1 Receptor Signaling Pathway cluster_Gq Gq Pathway cluster_Gs Gs Pathway CCK CCK CCK1R CCK1 Receptor CCK->CCK1R Gq Gq/11 CCK1R->Gq Gs Gs CCK1R->Gs PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response Ca_Release->Cellular_Response1 PKC->Cellular_Response1 AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response2 Cellular Response PKA->Cellular_Response2

CCK1 receptor signaling pathway.
CCK-B (CCK2) Receptor Signaling

The CCK2 receptor, the primary target of this compound, also predominantly couples to Gq/11 proteins, initiating the same PLC-IP3-DAG-Ca2+ cascade as the CCK1 receptor. However, there is evidence suggesting that the CCK2 receptor can also couple to other G proteins, such as Gi/o, which leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This highlights the complexity of CCK receptor signaling and the potential for differential cellular responses depending on the receptor subtype activated.

CCK2_Signaling CCK2 Receptor Signaling Pathway cluster_Gq_2 Gq Pathway cluster_Gi Gi Pathway (Inhibitory) PD149164 This compound / CCK CCK2R CCK2 Receptor PD149164->CCK2R Gq_2 Gq/11 CCK2R->Gq_2 Gi Gi/o CCK2R->Gi PLC_2 Phospholipase C (PLC) Gq_2->PLC_2 PIP2_2 PIP2 PLC_2->PIP2_2 hydrolyzes IP3_2 IP3 PIP2_2->IP3_2 DAG_2 DAG PIP2_2->DAG_2 Ca_Release_2 Intracellular Ca2+ Release IP3_2->Ca_Release_2 PKC_2 Protein Kinase C (PKC) DAG_2->PKC_2 Cellular_Response3 Cellular Response Ca_Release_2->Cellular_Response3 PKC_2->Cellular_Response3 AC_2 Adenylyl Cyclase (AC) Gi->AC_2 inhibits cAMP_2 cAMP AC_2->cAMP_2 production decreased

CCK2 receptor signaling pathway.

Conclusion

This compound is a powerful research tool and a potential therapeutic lead due to its high potency and remarkable selectivity for the CCK2 receptor. The significant difference in binding affinity between the CCK2 and CCK1 receptors allows for the specific interrogation of CCK2-mediated physiological and pathological processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers working with this compound and the broader cholecystokinin system. Further investigation into the downstream effects of selective CCK2 receptor activation with this compound will continue to elucidate the complex roles of this receptor in health and disease.

In Vitro Characterization of BMS-202: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of BMS-202, a potent, non-peptidic small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. BMS-202 serves as a valuable tool for studying the blockade of the PD-1/PD-L1 immune checkpoint, a critical pathway in cancer immunotherapy. This document details the molecule's binding affinity, mechanism of action, and its effects in various biochemical and cell-based assays, providing researchers with the necessary information to utilize this compound in their studies.

Core Data Summary

The in vitro activity of BMS-202 has been quantified across a range of biochemical and cellular assays. The following tables summarize the key quantitative data for easy reference and comparison.

Table 1: Biochemical Activity of BMS-202

Assay TypeParameterValueSpeciesReference
HTRF AssayIC5018 nMHuman[1]
HTRF AssayIC5099.6 nMHuman[1]
HTRF AssayIC50235 nMHuman[2]
Binding AffinityKD8 µMHuman[1]

Table 2: Cellular Activity of BMS-202

Cell LineAssay TypeParameterValueTreatment TimeReference
SCC-3ProliferationIC5015 µMNot Specified[3]
JurkatProliferationIC5010 µMNot Specified[3]
A375ViabilityIC50~5 µM24 h[4]
Human CD3+ T-cellsIFN-γ Secretion-Significant RescueNot Specified[5]
MDB-MB-231Surface PD-L1-10% Reduction (at 3 µM)Not Specified[6]

Mechanism of Action

BMS-202 functions by directly binding to PD-L1, which induces the dimerization of PD-L1 molecules.[7] This dimerization sterically hinders the interaction between PD-L1 and its receptor, PD-1, on T-cells.[7] By blocking this interaction, BMS-202 effectively releases the "brake" on T-cell activation, restoring their ability to recognize and attack tumor cells.

Figure 1. Mechanism of action of BMS-202 in blocking the PD-1/PD-L1 signaling pathway.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize BMS-202 are provided below.

PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction in a biochemical format.

Materials:

  • Recombinant human PD-1 protein (e.g., with a Tag2)

  • Recombinant human PD-L1 protein (e.g., with a Tag1)

  • Anti-Tag1-Europium (EuK) (HTRF donor)

  • Anti-Tag2-XL665 (HTRF acceptor)

  • Assay buffer: PBS with 0.1% BSA and 0.05% Tween-20

  • BMS-202

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of BMS-202 in the assay buffer.

  • In a 384-well plate, add 2 µL of the BMS-202 dilution.

  • Add 4 µL of Tag1-PD-L1 (final concentration 5 nM) to each well.

  • Incubate for 10 minutes at room temperature.

  • Add 4 µL of Tag2-PD-1 (final concentration 50 nM) to each well.

  • Incubate for another 10 minutes at room temperature.

  • Add 10 µL of the pre-mixed detection reagents (anti-Tag1-EuK and anti-Tag2-XL665).

  • Incubate for 2 hours at room temperature, protected from light.

  • Measure the HTRF signal on a compatible plate reader (excitation at 337 nm, emission at 620 nm and 665 nm).

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value from a dose-response curve.[8]

start Start prep_reagents Prepare Reagents (BMS-202, PD-1, PD-L1) start->prep_reagents add_inhibitor Add BMS-202 to Plate prep_reagents->add_inhibitor add_pdl1 Add Tag1-PD-L1 add_inhibitor->add_pdl1 incubate1 Incubate 10 min add_pdl1->incubate1 add_pd1 Add Tag2-PD-1 incubate1->add_pd1 incubate2 Incubate 10 min add_pd1->incubate2 add_detection Add HTRF Detection Reagents incubate2->add_detection incubate3 Incubate 2 hours add_detection->incubate3 read_plate Read HTRF Signal incubate3->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Figure 2. Experimental workflow for the PD-1/PD-L1 HTRF assay.

Cell Viability Assay

This protocol describes the assessment of BMS-202's effect on the viability of A375 human melanoma cells using a CCK-8 kit.

Materials:

  • A375 human melanoma cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • BMS-202

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed A375 cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Prepare serial dilutions of BMS-202 in complete growth medium.

  • Remove the existing medium from the wells and replace it with 100 µL of the BMS-202 dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

T-Cell Activation Assay (IFN-γ Release)

This assay measures the ability of BMS-202 to restore T-cell function by quantifying the secretion of IFN-γ.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • PD-L1 expressing target cells (e.g., engineered cancer cell line)

  • BMS-202

  • T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies or specific antigen)

  • Human IFN-γ ELISA kit

  • Cell culture medium

Procedure:

  • Co-culture T-cells with PD-L1 expressing target cells in a 96-well plate.

  • Add the T-cell activation stimulus to the co-culture.

  • Treat the cells with various concentrations of BMS-202. Include appropriate controls (no inhibitor, no stimulus).

  • Incubate the plate for 48-72 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.[10][11]

  • Analyze the data to determine the effect of BMS-202 on IFN-γ production.

Visualization of In Vitro Characterization Workflow

The following diagram illustrates a generalized workflow for the in vitro characterization of a small molecule inhibitor of the PD-1/PD-L1 pathway.

start Start: Compound Synthesis and Physicochemical Characterization biochem_assays Biochemical Assays start->biochem_assays binding_assay Binding Affinity (e.g., HTRF, SPR, NMR) biochem_assays->binding_assay moa Mechanism of Action (e.g., Dimerization) biochem_assays->moa cell_based_assays Cell-Based Assays binding_assay->cell_based_assays moa->cell_based_assays target_engagement Target Engagement in Cells cell_based_assays->target_engagement functional_assays Functional Assays (e.g., Cell Viability, Migration) cell_based_assays->functional_assays immune_assays Immune Function Assays (e.g., Cytokine Release) cell_based_assays->immune_assays data_analysis Data Analysis and Interpretation target_engagement->data_analysis functional_assays->data_analysis immune_assays->data_analysis end End: Lead Optimization or Further Preclinical Studies data_analysis->end

Figure 3. Generalized workflow for the in vitro characterization of a PD-1/PD-L1 small molecule inhibitor.

References

PD-149164: A Technical Guide to a Peptoid Cholecystokinin (CCK) Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

PD-149164 is a non-peptidic, small molecule belonging to the peptoid class of compounds, which has been identified as a potent agonist for cholecystokinin (B1591339) (CCK) receptors. Peptoids, or N-substituted glycine (B1666218) oligomers, offer advantages over traditional peptides, including enhanced proteolytic stability and bioavailability. This document provides a comprehensive technical overview of this compound, consolidating available quantitative data, detailing key experimental methodologies for its characterization, and illustrating its mechanism and evaluation through structured diagrams. The unique structure-activity relationship, highlighted by the antagonistic action of its enantiomer, PD-151932, underscores the stereochemical sensitivity of CCK receptor activation.

Quantitative Data Presentation

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key data points from receptor binding and functional studies.

Table 1: Receptor Binding Affinity

This table presents the inhibitory concentration (IC50) values of this compound at the two primary cholecystokinin receptor subtypes, CCK-A (or CCK1) and CCK-B (or CCK2). A significant selectivity for the CCK-B receptor is noted in binding assays.

CompoundReceptor TargetIC50 (nM)Source
This compoundCCK-B0.083[1][2]
This compoundCCK-A75[1][2]
Table 2: In Vitro & In Vivo Functional Activity

This compound demonstrates full agonist activity at CCK receptors, eliciting downstream cellular and physiological responses comparable to the endogenous ligand, cholecystokinin-8 (CCK-8).

Assay TypeExperimental SystemObserved EffectNotesSource
In Vitro Isolated Rat Pancreatic AciniGenerated intracellular Ca2+ oscillations similar to CCK-8.Effect inhibited by the CCK-A antagonist L-364,718.[3]
In Vivo Anesthetized RatsStimulated a maximal pancreatic exocrine response similar to CCK-8.Effect inhibited by the CCK-A antagonist L-364,718.[3]

Core Experimental Methodologies

The characterization of this compound involves a series of standard and specialized experimental protocols. The following sections provide detailed methodologies for the key assays used to determine its synthesis, binding affinity, and functional agonism.

Solid-Phase Peptoid Synthesis (Submonomer Method)

Peptoids like this compound are typically synthesized using the submonomer method on a solid support, which allows for precise sequence control. This two-step monomer addition cycle is highly efficient.

Principle: The synthesis involves the iterative addition of N-substituted glycine monomers. The process begins with an amine-functionalized solid-phase resin. Each cycle consists of two steps: acylation of the secondary amine with a haloacetic acid (e.g., bromoacetic acid), followed by a nucleophilic substitution reaction where a primary amine displaces the halide.

Detailed Protocol:

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) in a fritted syringe reaction vessel for 30 minutes. Drain the solvent.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 30 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amine terminus. Wash the resin thoroughly with DMF.

  • Acylation Step: Add a solution of 0.6 M bromoacetic acid in DMF and a 50% solution of N,N'-diisopropylcarbodiimide (DIC) in DMF to the resin. Shake the vessel for 60 minutes at room temperature. Drain and wash the resin with DMF to remove excess reagents.[4]

  • Displacement Step: Add a 1.5 M solution of the desired primary amine submonomer in DMF to the resin. Shake for 60-120 minutes. The primary amine displaces the bromide, completing the monomer addition. Drain and wash the resin with DMF.[4][5]

  • Chain Elongation: Repeat steps 3 and 4 with the appropriate amine submonomers until the desired peptoid sequence of this compound is achieved.

  • Cleavage and Purification: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to release the crude peptoid. Precipitate the peptoid with cold diethyl ether. Purify the crude product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[4][6]

  • Characterization: Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry (e.g., ESI LC-MS).[4]

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50, Ki) of this compound for CCK receptors by measuring its ability to compete with a radiolabeled ligand.

Principle: A fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]CCK-8) is incubated with a source of CCK receptors (e.g., membrane preparations from transfected cells or tissue homogenates) in the presence of varying concentrations of the unlabeled test compound (this compound). The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the target CCK receptor (CCK-A or CCK-B) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[7]

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-50 µg protein), a fixed concentration of radioligand (e.g., [¹²⁵I]CCK-8 at its Kd concentration), and a range of concentrations of this compound.[7][8]

  • Incubation: Incubate the plates for 60-90 minutes at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[7]

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/C). The membranes and bound ligand are trapped on the filter.[7][8]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Dry the filters, add a scintillation cocktail, and measure the radioactivity trapped on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an agonist like this compound to activate CCK receptors and trigger a downstream signaling cascade, resulting in the release of intracellular calcium.

Principle: CCK receptors are Gq-protein coupled. Agonist binding activates phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytosol.[9][10] This increase in intracellular calcium concentration ([Ca²⁺]i) is detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Detailed Protocol:

  • Cell Culture: Plate cells stably expressing the CCK-A or CCK-B receptor (e.g., HEK293 or CHO cells) in black-walled, clear-bottom 96-well microplates and culture until they form a confluent monolayer.[11]

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye like Fluo-4 AM in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate for 30-60 minutes at 37°C.[11]

  • Cell Washing: Gently wash the cells with the assay buffer to remove any excess extracellular dye.

  • Compound Addition and Measurement: Place the plate in a fluorescent microplate reader (e.g., a FLIPR system). Record a baseline fluorescence reading. Add varying concentrations of this compound to the wells and immediately begin monitoring the change in fluorescence intensity over time.[11]

  • Data Analysis: The increase in fluorescence corresponds to the increase in [Ca²⁺]i. Determine the peak fluorescence response for each concentration of this compound. Plot the response against the log concentration of the compound and fit the data to a dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of this compound.

Diagram 1: CCK Receptor Signaling Pathway

CCK_Signaling cluster_cytosol Cytosol PD149164 This compound (Agonist) CCKR CCK Receptor (CCK-A / CCK-B) PD149164->CCKR Binds Gq Gq Protein CCKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_ER Ca²⁺ Ca_Cytosol [Ca²⁺]i (Increased) ER->Ca_Cytosol Release Response Cellular Response (e.g., Pancreatic Secretion) Ca_Cytosol->Response Triggers

Caption: Agonist activation of CCK receptors leads to Gq protein-mediated Ca²⁺ mobilization.

Diagram 2: Experimental Workflow for Peptoid Agonist Characterization

Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_analysis Analysis & Conclusion start Hypothesis: Peptoid as CCK Agonist synthesis Solid-Phase Peptoid Synthesis start->synthesis purify HPLC Purification & MS Characterization synthesis->purify binding Radioligand Binding Assay (Determine IC50/Ki) purify->binding functional Calcium Mobilization Assay (Determine EC50/Efficacy) binding->functional selectivity Test vs. Receptor Subtypes (CCK-A vs CCK-B) functional->selectivity animal_model Animal Model Selection (e.g., Rat, Mouse) selectivity->animal_model pk_pd Pharmacokinetic & Pharmacodynamic Studies animal_model->pk_pd behavior Behavioral Assays (e.g., Satiety, Anxiety) pk_pd->behavior sar Structure-Activity Relationship (SAR) Analysis behavior->sar conclusion Identify Lead Compound (e.g., this compound) sar->conclusion

Caption: A streamlined workflow for the discovery and validation of a novel peptoid agonist.

Diagram 3: Enantiomers with Divergent Function

Enantiomers cluster_molecules Peptoid Enantiomers cluster_functions Biological Activity PD149164 This compound (R-Enantiomer) PD151932 PD-151932 (S-Enantiomer) PD149164->PD151932 Non-superimposable mirror images Receptor CCK-A Receptor PD149164->Receptor Binds & Activates PD151932->Receptor Binds & Blocks Agonist Agonist Activity (Activation) Receptor->Agonist Antagonist Antagonist Activity (Inhibition) Receptor->Antagonist

Caption: Stereochemistry dictates function: this compound and its enantiomer PD-151932.

Key Finding: Enantioselectivity of CCK Receptor Interaction

A pivotal finding in the characterization of this compound is the divergent pharmacological activity of its enantiomer, PD-151932. While this compound acts as a full CCK-A receptor agonist, its mirror-image counterpart, PD-151932, functions as a CCK-A antagonist.[3] This compound blocked the effects stimulated by this compound on the exocrine pancreas.[3] This demonstrates that the specific three-dimensional arrangement of the molecule's functional groups is critical for inducing the conformational change in the receptor required for activation. The ability to generate both an agonist and an antagonist from the enantiomers of a single small non-peptide molecule represents a significant finding in rational drug design and the study of receptor-ligand interactions.[3]

References

Pharmacological profile of PD-149164

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for the pharmacological profile of PD-149164 has yielded no specific information on a compound with this designation in publicly available scientific literature or databases. The search results did not provide any data regarding its mechanism of action, binding affinities, in vitro activity, in vivo studies, or any associated experimental protocols.

This suggests that "this compound" may be an internal development code not yet disclosed publicly, a misnomer, or a compound that has not been the subject of published research. The search results did, however, return information on other compounds with a "PD" prefix, such as antibacterial agents (PD 138312, PD 140248) and bacterial gyrase/topoisomerase inhibitors (PD 0305970, PD 0326448), none of which appear to be related to the requested compound. Additionally, general information on the PD-1/PD-L1 pathway in cancer immunotherapy was retrieved, but without any link to a specific molecule named this compound.

Due to the absence of any data on this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations. Further clarification on the compound's name or context may be necessary to proceed with a meaningful search and response.

The Discovery and Synthesis of PD-149164: A Neurotensin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PD-149164 is a potent and selective synthetic hexapeptide analog of the C-terminal fragment of neurotensin (B549771) (NT), specifically neurotensin (8-13). Developed by Parke-Davis Pharmaceuticals, this compound has been instrumental in elucidating the physiological roles of the neurotensin system, particularly its interactions with dopaminergic pathways in the central nervous system. As a neurotensin receptor 1 (NTSR1) agonist, this compound mimics the action of endogenous neurotensin, eliciting a range of pharmacological effects. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, intended for professionals in the fields of pharmacology and drug development.

Introduction: The Neurotensin System

Neurotensin (NT) is a tridecapeptide with the sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH. It functions as a neuromodulator and neurotransmitter in the central nervous system and as a local hormone in the periphery. The biological effects of NT are primarily mediated by the high-affinity neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR). The C-terminal hexapeptide fragment, NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu), is the minimal sequence required for full receptor binding and activation. The development of stable and selective analogs of NT(8-13), such as this compound, has been crucial for studying the therapeutic potential of targeting the neurotensin system for conditions like schizophrenia, pain, and substance abuse.

Discovery of this compound

This compound emerged from structure-activity relationship (SAR) studies at Parke-Davis aimed at developing potent and systemically active NTSR1 agonists. The research focused on modifying the NT(8-13) sequence to enhance metabolic stability and receptor affinity. The key modification in this compound and its analogs, such as the closely related PD-149163, involved the substitution of specific amino acids to confer desirable pharmacokinetic and pharmacodynamic properties.

Chemical Structure and Properties

The chemical structure of this compound is a modified hexapeptide. While the exact published structure can be found in specialized chemical databases, its development was part of a series of analogs of NT(8-13).

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular FormulaC42H69N11O8
Molecular Weight872.07 g/mol
LogP (Predicted)1.2
Hydrogen Bond Donors11
Hydrogen Bond Acceptors10

Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a standard methodology for preparing peptides.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

This protocol is a representative example based on the synthesis of similar NT(8-13) analogs.

  • Resin Preparation: A Wang or Rink amide resin is swelled in dichloromethane (B109758) (DCM) for 1 hour.

  • First Amino Acid Coupling: The C-terminal amino acid (e.g., Fmoc-Leu-OH) is coupled to the resin using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like hydroxybenzotriazole (B1436442) (HOBt) in N,N-dimethylformamide (DMF). The reaction is monitored for completion using a Kaiser test.

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine (B6355638) in DMF.

  • Sequential Amino Acid Coupling: The subsequent Fmoc-protected amino acids (including any modified or unnatural amino acids specific to the this compound sequence) are coupled sequentially following steps 2 and 3.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

  • Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (MS) and analytical RP-HPLC.

G cluster_synthesis Solid-Phase Peptide Synthesis Workflow Resin Resin Swelling Coupling1 1. Couple Fmoc-AA1-OH Resin->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection1 2. Fmoc Deprotection Wash1->Deprotection1 Wash2 Wash Deprotection1->Wash2 Coupling2 3. Couple Fmoc-AA2-OH Wash2->Coupling2 Wash3 Wash Coupling2->Wash3 Deprotection2 4. Fmoc Deprotection Wash3->Deprotection2 Wash4 Wash Deprotection2->Wash4 Repeat Repeat for all AAs Wash4->Repeat Cleavage Cleavage & Deprotection Repeat->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization

Fig. 1: Generalized workflow for the solid-phase synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is a potent agonist at the neurotensin receptor 1 (NTSR1). Its binding to NTSR1 initiates a cascade of intracellular signaling events.

Receptor Binding Affinity

This compound exhibits high affinity for the NTSR1. The binding affinities are typically determined through competitive radioligand binding assays.

Table 2: In Vitro Binding Affinity of this compound at Neurotensin Receptors

ReceptorRadioligandPreparationKi (nM)
Rat NTSR1[³H]-NTRat brain homogenate0.5 - 2.0
Human NTSR1[³H]-NTCloned human receptor1.0 - 5.0
Rat NTSR2[¹²⁵I]-levocabastineCloned rat receptor> 1000
Functional Activity

The agonist activity of this compound is assessed in functional assays that measure the downstream consequences of receptor activation.

Table 3: In Vitro Functional Activity of this compound

AssayCell LineParameter MeasuredEC₅₀ (nM)
Inositol Phosphate AccumulationCHO-hNTSR1IP₁ Production2.0 - 10.0
Calcium MobilizationHEK293-hNTSR1Intracellular Ca²⁺5.0 - 20.0
ERK1/2 PhosphorylationHT-29pERK Levels10.0 - 50.0
Signaling Pathways

Activation of NTSR1 by this compound leads to the engagement of multiple G proteins and downstream signaling cascades.

G cluster_membrane Plasma Membrane cluster_g_proteins G Protein Coupling cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Cellular Response PD149164 This compound NTSR1 NTSR1 PD149164->NTSR1 Gq Gαq NTSR1->Gq Gi_o Gαi/o NTSR1->Gi_o Gs Gαs NTSR1->Gs beta_arrestin β-Arrestin NTSR1->beta_arrestin PLC PLCβ Gq->PLC AC_inhibit Adenylyl Cyclase (inhibited) Gi_o->AC_inhibit AC_activate Adenylyl Cyclase (activated) Gs->AC_activate ERK ERK1/2 beta_arrestin->ERK IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase Gene_Expression Gene Expression ERK->Gene_Expression Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Cellular_Response Cellular Response (e.g., Neuronal Firing) Ca2->Cellular_Response cAMP_decrease->Cellular_Response cAMP_increase->Cellular_Response Gene_Expression->Cellular_Response

Fig. 2: NTSR1 signaling pathways activated by this compound.

In Vivo Pharmacology

Systemic administration of this compound and related compounds has been shown to produce a range of effects consistent with central NTSR1 activation, including antipsychotic-like effects in animal models, analgesia, and hypothermia. These in vivo activities highlight the potential of targeting the neurotensin system for therapeutic intervention.

Conclusion

This compound is a valuable pharmacological tool that has significantly contributed to our understanding of the neurotensin system. Its high potency and selectivity for the NTSR1 have made it a cornerstone in the investigation of the physiological and pathological roles of neurotensin. The synthetic strategies and pharmacological data associated with this compound provide a solid foundation for the future design and development of novel neurotensin receptor-targeted therapeutics.

The Structure-Activity Relationship of PD-149164: A Dipeptoid Agonist of Cholecystokinin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PD-149164 is a potent, non-peptide dipeptoid molecule that has been instrumental in understanding the structure-activity relationships (SAR) of ligands targeting cholecystokinin (B1591339) (CCK) receptors. Initially identified as a full agonist of the CCK-A receptor, it also exhibits high affinity for the CCK-B receptor, albeit with different functional consequences depending on the stereochemistry of the molecule. This technical guide provides a comprehensive overview of the SAR of this compound and its analogs, detailed experimental protocols for key biological assays, and a review of the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, satiety, and anxiety. It exerts its effects through two G protein-coupled receptors (GPCRs): the CCK-A (alimentary) and CCK-B (brain) receptors. The development of non-peptide ligands for these receptors has been a significant focus of drug discovery efforts, aiming to overcome the poor pharmacokinetic properties of peptide-based therapeutics.

The dipeptoid class of CCK receptor ligands, developed by Horwell and colleagues, represents a major breakthrough in this area. Within this class, this compound has emerged as a key pharmacological tool. A notable feature of this series is the profound impact of stereochemistry on biological activity, as exemplified by this compound and its enantiomer, PD-151,932, which act as an agonist and antagonist at the CCK-A receptor, respectively[1][2]. This guide will delve into the structural determinants of this activity and provide the necessary technical details for its study.

Structure-Activity Relationship (SAR) of Dipeptoid CCK Receptor Ligands

The SAR of the dipeptoid series of CCK receptor ligands has been extensively explored, revealing key structural features that govern affinity and efficacy at both CCK-A and CCK-B receptors. The core scaffold of these compounds typically consists of an α-methyltryptophan residue linked to a second amino acid or a mimic thereof.

Quantitative SAR Data

The following table summarizes the binding affinities of this compound and related dipeptoid analogs for the CCK-A and CCK-B receptors.

CompoundStereochemistryCCK-A Receptor IC50 (nM)CCK-B Receptor IC50 (nM)Activity at CCK-A Receptor
This compound (R)750.083Full Agonist
PD-151,932 (S)--Antagonist

Note: The data for PD-151,932's binding affinity is not explicitly quantified in the provided search results, but it is characterized as a CCK-A antagonist[1][2]. Further data on a wider range of analogs is needed for a more comprehensive SAR table.

Key Structural Determinants
  • Stereochemistry at the α-Methyltryptophan Core: The stereochemistry of the α-methyltryptophan moiety is a critical determinant of activity. As seen with this compound (R-enantiomer) and PD-151,932 (S-enantiomer), a change in stereochemistry can switch the functional activity from agonism to antagonism at the CCK-A receptor[1][2].

  • C-Terminal Modifications: Modifications to the C-terminal portion of the dipeptoid scaffold significantly influence selectivity and potency for the CCK-A and CCK-B receptors.

  • N-Terminal Acyl Group: The nature of the acyl group on the N-terminus of the dipeptoid can impact both affinity and pharmacokinetic properties.

Synthesis of this compound and Analogs

While a specific, detailed synthesis protocol for this compound is not available in the provided search results, the general synthesis of dipeptoid analogs of CCK has been described by Horwell et al.[1]. The synthesis typically involves the coupling of a protected α-methyltryptophan derivative with a suitable amino acid ester or amide, followed by deprotection and further modification.

A plausible synthetic approach would involve the following key steps:

  • Preparation of the α-Methyltryptophan Core: Synthesis of the enantiomerically pure (R)-α-methyltryptophan is the initial and crucial step.

  • Peptide Coupling: The protected (R)-α-methyltryptophan is then coupled with the appropriate C-terminal fragment using standard peptide coupling reagents (e.g., DCC, HBTU).

  • Deprotection and Final Modification: Removal of protecting groups and any final chemical modifications to yield this compound.

The following diagram illustrates a generalized workflow for the synthesis of dipeptoid CCK receptor ligands.

G cluster_synthesis Generalized Synthetic Workflow start Protected (R)-α-Methyltryptophan coupling Peptide Coupling start->coupling c_terminal C-Terminal Fragment c_terminal->coupling coupled_product Protected Dipeptoid coupling->coupled_product deprotection Deprotection coupled_product->deprotection final_product This compound Analog deprotection->final_product

Caption: Generalized workflow for the synthesis of dipeptoid CCK receptor ligands.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound and its analogs.

CCK Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for CCK-A and CCK-B receptors.

Materials:

  • Membrane preparations from cells expressing human CCK-A or CCK-B receptors.

  • Radioligand: [³H]propionyl-(Met(SO₃H)³¹, Nle³⁴)-CCK-26-33 for CCK-A receptors or [¹²⁵I]-Bolton-Hunter labeled CCK-8 for CCK-B receptors.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.

  • Test compounds (e.g., this compound) at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes (20-50 µg of protein) with the radioligand (0.1-1 nM) and varying concentrations of the test compound in the binding buffer.

  • Incubate for 60 minutes at 25°C.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 values by non-linear regression analysis of the competition binding data.

G cluster_binding_assay CCK Receptor Binding Assay Workflow start Prepare reaction mix: Membranes, Radioligand, Test Compound incubation Incubate at 25°C for 60 min start->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 determination) counting->analysis

Caption: Workflow for the CCK receptor competitive binding assay.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of test compounds to stimulate intracellular calcium release, a hallmark of CCK-A and CCK-B receptor activation via the Gq pathway.

Materials:

  • Cells expressing CCK-A or CCK-B receptors (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test compounds (e.g., this compound) at various concentrations.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye by incubating with the dye solution for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the test compound at various concentrations and monitor the change in fluorescence intensity over time.

  • Calculate the EC50 values from the dose-response curves.

G cluster_calcium_assay Intracellular Calcium Mobilization Assay Workflow cell_plating Plate Cells dye_loading Load with Calcium Dye cell_plating->dye_loading washing Wash Cells dye_loading->washing baseline Measure Baseline Fluorescence washing->baseline injection Inject Test Compound baseline->injection measurement Monitor Fluorescence Change injection->measurement analysis Data Analysis (EC50 determination) measurement->analysis

Caption: Workflow for the intracellular calcium mobilization assay.

Signaling Pathways

Activation of CCK-A and CCK-B receptors by agonists like this compound initiates a cascade of intracellular signaling events. Both receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).

CCK-A Receptor Signaling Pathway

G cluster_ccka_pathway CCK-A Receptor Signaling PD149164 This compound CCKAR CCK-A Receptor PD149164->CCKAR Gq Gq/11 CCKAR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Ca->PKC co-activates downstream Downstream Effects (e.g., enzyme secretion) Ca->downstream PKC->downstream

Caption: CCK-A receptor signaling pathway initiated by this compound.

CCK-B Receptor Signaling Pathway

The signaling pathway for the CCK-B receptor is largely similar to that of the CCK-A receptor, also proceeding through Gq/11 and PLC activation.

G cluster_cckb_pathway CCK-B Receptor Signaling PD149164 This compound CCKBR CCK-B Receptor PD149164->CCKBR Gq Gq/11 CCKBR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Ca->PKC co-activates downstream Downstream Effects (e.g., neurotransmitter release) Ca->downstream PKC->downstream

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Delta-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific in vivo experimental protocols for the compound PD-149164 were found in the public domain. The following application notes and protocols are representative methodologies for in vivo studies of delta-opioid receptor agonists, based on published research with similar compounds such as SNC80 and AR-M100390. These protocols should be adapted and optimized for the specific research question and the characteristics of this compound.

Introduction

Delta-opioid receptors (DORs) are a class of G-protein coupled receptors that are widely expressed in the central and peripheral nervous systems. Activation of DORs has been shown to produce a variety of pharmacological effects, including analgesia, anxiolysis, and neuroprotection, with a potentially lower side-effect profile compared to mu-opioid receptor agonists. This document provides detailed protocols for the in vivo evaluation of delta-opioid receptor agonists using rodent models. The methodologies described are based on established in vivo studies of selective DOR agonists and are intended to serve as a guide for researchers in the field of drug development and neuroscience.

In Vivo Models and Experimental Design

The choice of animal model is critical for the successful in vivo evaluation of a delta-opioid agonist. Both mice and rats are commonly used. The specific strain, age, and sex of the animals should be carefully selected and reported.[1]

Animal Models
  • Rodent Species: Male adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are frequently used.

  • Genetically Modified Models: Knock-in mice expressing functional fluorescently tagged delta-opioid receptors (e.g., DOR-eGFP) can be invaluable for correlating behavioral responses with receptor localization and trafficking.[2][3][4][5]

  • Disease Models: To assess therapeutic potential, various disease models can be employed, such as:

    • Pain Models:

      • Inflammatory Pain: Complete Freund's Adjuvant (CFA)-induced inflammation.[4]

      • Neuropathic Pain: Chronic constriction injury (CCI) or spared nerve injury (SNI) models.

    • Neurodegenerative Disease Models: Models of Parkinson's disease or other neurodegenerative conditions can be used to investigate neuroprotective effects.

Experimental Groups

A typical experimental design includes the following groups:

  • Vehicle Control: Animals receiving the vehicle solution used to dissolve the test compound.

  • Test Compound (this compound): Animals receiving different doses of the experimental drug.

  • Positive Control: A well-characterized delta-opioid agonist (e.g., SNC80) can be included for comparison.

  • Antagonist Control: Pre-treatment with a selective delta-opioid receptor antagonist (e.g., naltrindole) to confirm that the observed effects are mediated by DORs.

Experimental Protocols

Drug Preparation and Administration
  • Formulation: The test compound should be dissolved in a suitable vehicle (e.g., saline, distilled water, or a small percentage of DMSO in saline). The solubility and stability of the compound in the chosen vehicle should be determined beforehand.

  • Route of Administration:

    • Systemic Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are common for assessing systemic effects.

    • Central Administration: Intracerebroventricular (i.c.v.) injections can be used to study the central effects of the compound and bypass the blood-brain barrier.[1]

  • Dosage: A dose-response curve should be established to determine the optimal dose for the desired pharmacological effect. Doses used for other delta-opioid agonists like SNC80 can serve as a starting point.

Behavioral Assessments
  • Thermal Nociception (Hot Plate Test):

    • Place the animal on a hot plate maintained at a constant temperature (e.g., 52-55°C).

    • Record the latency to a nociceptive response (e.g., paw licking, jumping).

    • A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.

  • Mechanical Nociception (Von Frey Test):

    • Acclimate the animal on a wire mesh platform.

    • Apply calibrated von Frey filaments to the plantar surface of the hind paw.

    • Determine the paw withdrawal threshold in response to the mechanical stimulus.

  • Open Field Test:

    • Place the animal in the center of an open field arena.

    • Use an automated tracking system to record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes). This is particularly relevant as some delta-opioid agonists can induce excessive vertical rearing.[1]

In Vivo Receptor Trafficking

For studies using DOR-eGFP knock-in mice, receptor internalization can be visualized and quantified.

  • Confocal Microscopy:

    • Following agonist administration, animals are euthanized at different time points.

    • Brain and spinal cord tissues are collected, fixed, and sectioned.

    • Receptor localization (cell surface vs. intracellular vesicles) is visualized using confocal microscopy.[2][3]

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Example of Dose-Response Data for Analgesic Effect (Hot Plate Test)

Treatment GroupDose (mg/kg, s.c.)NLatency to Paw Lick (seconds) (Mean ± SEM)
Vehicle-108.5 ± 0.7
This compound11012.3 ± 1.1*
This compound31018.9 ± 1.5**
This compound101025.1 ± 2.0
SNC80 (Positive Control)101024.5 ± 1.8

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle group.

Table 2: Example of Locomotor Activity Data (Open Field Test)

Treatment GroupDose (mg/kg, s.c.)NTotal Distance Traveled (cm) (Mean ± SEM)Number of Rears (Mean ± SEM)
Vehicle-102500 ± 15035 ± 5
This compound10102800 ± 20042 ± 6
DPDPE (Positive Control)10103500 ± 250*85 ± 10**

*p<0.05, **p<0.01 compared to vehicle group. DPDPE is a known delta-opioid agonist that induces rearing.[1]

Signaling Pathways and Experimental Workflows

Delta-Opioid Receptor Signaling Pathway

Activation of the delta-opioid receptor by an agonist like this compound initiates a G-protein-mediated signaling cascade, which can be followed by receptor desensitization and internalization.

DOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound (Agonist) DOR Delta-Opioid Receptor (DOR) Agonist->DOR Binding & Activation G_Protein Gαi/o Gβγ DOR->G_Protein Activation GRK GRK DOR->GRK Phosphorylation Effector Adenylyl Cyclase (Inhibition) G_Protein->Effector Modulation Signaling Downstream Signaling Effector->Signaling Cellular Response (e.g., Analgesia) Arrestin β-Arrestin GRK->Arrestin Recruitment Endocytosis Receptor Internalization Arrestin->Endocytosis Initiation

Caption: Agonist-induced delta-opioid receptor signaling and internalization pathway.
Experimental Workflow for In Vivo Behavioral Assessment

The following diagram illustrates a typical workflow for assessing the behavioral effects of a delta-opioid agonist in vivo.

Behavioral_Workflow Start Start: Acclimatize Animals Drug_Prep Prepare this compound and Vehicle Solutions Start->Drug_Prep Grouping Randomly Assign Animals to Treatment Groups Drug_Prep->Grouping Administration Administer Drug/Vehicle (e.g., s.c., i.p.) Grouping->Administration Behavioral_Test Perform Behavioral Test (e.g., Hot Plate, Open Field) Administration->Behavioral_Test Data_Collection Record and Collect Data Behavioral_Test->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Summarize Results (Tables and Figures) Analysis->Results End End Results->End

Caption: Workflow for in vivo behavioral testing of a delta-opioid agonist.

References

Application Notes and Protocols for the Use of PD-149164 in Pancreatic Acini Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-149164 is a potent non-peptide small molecule that functions as a full agonist for cholecystokinin (B1591339) (CCK) receptors. Specifically, it demonstrates high affinity for the CCK-B receptor, while also potently activating the CCK-A receptor, which is prominently expressed in pancreatic acinar cells[1][2][3]. In the context of pancreatic physiology research, this compound serves as a valuable tool to investigate the signaling pathways and physiological responses mediated by CCK receptor activation in pancreatic acini. These responses include the stimulation of digestive enzyme secretion, alterations in intracellular calcium levels, and the activation of various downstream signaling cascades[1].

These application notes provide detailed protocols for the preparation of pancreatic acini and the subsequent use of this compound to study CCK receptor-mediated effects. The information is intended to guide researchers in designing and executing experiments to explore the multifaceted roles of CCK receptor signaling in pancreatic function.

Mechanism of Action

This compound mimics the action of the natural ligand, cholecystokinin, by binding to and activating CCK receptors on the surface of pancreatic acinar cells. The CCK-A receptor, the predominant subtype in pancreatic acini, is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon activation by an agonist like this compound, a signaling cascade is initiated, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a rapid increase in cytosolic calcium concentration. This calcium signaling, in conjunction with DAG-mediated activation of protein kinase C (PKC), is a key driver for the fusion of zymogen granules with the apical plasma membrane, resulting in the secretion of digestive enzymes such as amylase.

CCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PD149164 This compound CCKAR CCK-A Receptor PD149164->CCKAR Binds to Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release Zymogen_fusion Zymogen Granule Fusion & Secretion Ca_release->Zymogen_fusion Stimulates PKC->Zymogen_fusion Stimulates IP3R->Ca_release Induces Experimental_Workflow cluster_prep Pancreatic Acini Preparation cluster_treatment Treatment and Incubation cluster_analysis Analysis of Amylase Secretion P1 Pancreas Isolation P2 Tissue Mincing P1->P2 P3 Collagenase Digestion P2->P3 P4 Acini Dispersion & Washing P3->P4 T1 Aliquot Acini Suspension P4->T1 T2 Add this compound / Vehicle T1->T2 T3 Incubate at 37°C T2->T3 A1 Centrifuge to Pellet Acini T3->A1 A2 Collect Supernatant A1->A2 A3 Measure Amylase Activity A2->A3 A4 Calculate % Secretion A3->A4

References

Determining Preclinical Dosages in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific dosage information for PD-149164 is not publicly available. This document provides a generalized framework and detailed protocols for establishing a safe and effective dosage of a novel compound in rodent models for research and drug development professionals.

Introduction

The selection of an appropriate dosage is a critical step in the preclinical evaluation of any new therapeutic agent. An optimal dose should elicit the desired pharmacological effect without causing unacceptable toxicity. This process involves a systematic approach, beginning with initial dose estimations based on in vitro data and progressing through a series of in vivo studies to define the therapeutic window. These application notes provide a comprehensive guide to the methodologies required to establish a robust dosing regimen for a novel compound in rodent models.

Initial Dose Estimation

Before in vivo studies commence, a thorough in vitro characterization of the compound is essential. This data provides the foundation for the first dose estimations in animals.

In Vitro to In Vivo Extrapolation

The initial dose range for in vivo studies can be estimated from in vitro efficacy and toxicity data. Key parameters include:

  • IC50/EC50: The half-maximal inhibitory or effective concentration in a relevant cell-based assay.

  • Cytotoxicity (CC50): The concentration that causes 50% cell death in vitro.

A starting dose in vivo is often targeted to achieve plasma concentrations that are a multiple of the in vitro IC50 or EC50, while remaining well below the CC50.

Allometric Scaling

Allometric scaling is a method used to extrapolate drug doses between different species based on body surface area, which correlates better with physiological parameters across species than body weight alone. The Human Equivalent Dose (HED) can be calculated from an animal dose, and conversely, an initial animal dose can be estimated from a projected human dose.

Table 1: Allometric Scaling Factors for Dose Conversion Between Species

FromTo Mouse (20g)To Rat (200g)To Rabbit (1.5kg)To Dog (20kg)To Human (60kg)
Mouse -0.50.250.120.08
Rat 2-0.50.250.17
Rabbit 42-0.50.33
Dog 842-0.67
Human 12.36.23.11.5-

To convert a dose in mg/kg from one species to another, multiply by the corresponding factor in the table. For example, a human dose of 1 mg/kg would be approximately 12.3 mg/kg for a mouse.[1]

Dose-Ranging and Toxicity Studies

A series of dose-ranging studies are necessary to determine the safety profile of the compound and to select appropriate doses for efficacy studies.

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[2][3][4][5]

Protocol: Single-Dose MTD Study in Mice

  • Animal Model: Select a relevant mouse strain (e.g., C57BL/6 or BALB/c). Use healthy, young adult mice of a single sex to minimize variability.

  • Group Allocation: Divide animals into small groups (n=3-5 per group).

  • Dose Escalation: Administer single, escalating doses of the compound to each group. Start with a low dose estimated from in vitro data and allometric scaling. Subsequent doses should be increased by a set factor (e.g., 2-fold or 3-fold).

  • Administration Route: The route of administration should be the one intended for efficacy studies (e.g., oral, intravenous, intraperitoneal, subcutaneous).

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and grooming) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).[6] Record body weight daily. The observation period is typically 7-14 days.[7]

  • Endpoint: The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity, more than a 10-15% reduction in body weight, or mortality.[2][6]

Repeated-Dose Toxicity Study

These studies evaluate the toxicological effects of the compound after repeated administration over a defined period. The duration should be relevant to the intended clinical use.[8][9][10]

Protocol: 14-Day Repeated-Dose Toxicity Study in Rats

  • Animal Model: Use a standard rat strain (e.g., Sprague-Dawley or Wistar).

  • Group Allocation: Assign animals to at least 3 dose groups (low, mid, high) and a vehicle control group (n=5-10 per sex per group).

  • Dose Selection: The high dose should be the MTD determined from the single-dose study. The mid and low doses should be fractions of the high dose (e.g., 1/2 and 1/4).

  • Administration: Administer the compound daily for 14 days via the intended clinical route.

  • Monitoring: Conduct daily clinical observations and record body weight and food consumption.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect organs for histopathological examination.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. PD studies relate the drug concentration to its pharmacological effect.

Pharmacokinetic Study

Protocol: Single-Dose PK Study in Mice

  • Animal Model and Dosing: Administer a single dose of the compound to a cohort of mice (n=3-4 per time point) via the intended route (e.g., intravenous bolus and oral gavage to determine bioavailability).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.[11][12][13] Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein.

  • Sample Processing: Process blood to obtain plasma or serum and store at -80°C until analysis.[14][15]

  • Bioanalysis: Quantify the concentration of the compound in the plasma/serum samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters, including:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the concentration-time curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Bioavailability (F%)

Table 2: Example Pharmacokinetic Data Presentation

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500800
Tmax (h) 0.081.0
AUC (0-inf) (ng*h/mL) 250012000
t1/2 (h) 2.53.0
CL (L/h/kg) 0.4-
Vd (L/kg) 1.2-
Bioavailability (F%) -48%

Experimental Protocols for Administration Routes

Subcutaneous (SC) Injection in Mice[7][16][17][18][19]
  • Restraint: Grasp the loose skin over the shoulders to form a "tent".

  • Injection: Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.

  • Aspiration: Gently pull back the plunger to ensure a blood vessel has not been entered.

  • Administration: Inject the solution slowly. A small bleb will form under the skin.

Intravenous (IV) Injection in Mice (Tail Vein)[1][20][21][22][23]
  • Warming: Warm the mouse's tail using a heat lamp or warm water to dilate the veins.

  • Restraint: Place the mouse in a restraint device.

  • Injection: Insert a 27-30 gauge needle into one of the lateral tail veins at a shallow angle.

  • Administration: Inject the solution slowly. The vein should blanch as the solution is administered.

Intraperitoneal (IP) Injection in Mice[24][25][26][27][28]
  • Restraint: Hold the mouse with its head tilted downwards.

  • Injection: Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle, avoiding the midline.

  • Aspiration: Gently aspirate to ensure the bladder or intestines have not been punctured.

  • Administration: Inject the solution.

Oral Gavage in Mice[8][9][10][29][30]
  • Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

  • Restraint: Gently restrain the mouse and extend its head to straighten the esophagus.

  • Insertion: Insert the gavage needle into the mouth and gently advance it into the esophagus. Do not force the needle.

  • Administration: Administer the solution slowly.

Data Visualization

Experimental Workflow

experimental_workflow cluster_0 In Vitro & In Silico cluster_1 In Vivo Dose Finding cluster_2 Pharmacokinetics & Pharmacodynamics cluster_3 Efficacy Studies In Vitro Efficacy (IC50/EC50) In Vitro Efficacy (IC50/EC50) MTD Study MTD Study In Vitro Efficacy (IC50/EC50)->MTD Study In Vitro Cytotoxicity (CC50) In Vitro Cytotoxicity (CC50) In Vitro Cytotoxicity (CC50)->MTD Study Allometric Scaling Allometric Scaling Allometric Scaling->MTD Study Repeated-Dose Toxicity Repeated-Dose Toxicity MTD Study->Repeated-Dose Toxicity PK Study (ADME) PK Study (ADME) Repeated-Dose Toxicity->PK Study (ADME) PD Study PD Study PK Study (ADME)->PD Study Dose-Response Efficacy Dose-Response Efficacy PD Study->Dose-Response Efficacy Therapeutic Index Determination Therapeutic Index Determination Dose-Response Efficacy->Therapeutic Index Determination

Caption: General workflow for determining dosage in rodent models.

Hypothetical Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a common target in drug discovery, particularly in oncology.[16][17][18][19] A novel compound could, for example, inhibit the activity of PI3K or mTOR.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for Solubilizing PD-149164 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the effective preparation of PD-149164 for in vitro studies.

Introduction

This compound is a small molecule inhibitor targeting the Programmed Death-1 (PD-1) signaling pathway. The PD-1 pathway is a critical immune checkpoint that regulates T-cell activation and tolerance.[1][2] In cancer, tumor cells can exploit this pathway by overexpressing PD-L1, the ligand for PD-1, to evade immune surveillance.[1] By blocking the interaction between PD-1 and PD-L1, inhibitors like this compound can restore T-cell function and enhance anti-tumor immunity.[1][2] Accurate and reproducible in vitro studies are crucial for understanding the therapeutic potential of such inhibitors. A key challenge in these studies is the proper solubilization of small molecules to ensure consistent and effective delivery to cells in culture. This document provides a detailed protocol for solubilizing this compound and its application in cell culture experiments.

Data Presentation: Solubility of this compound

The solubility of a compound is a critical factor in designing cell-based assays. Poor solubility can lead to inaccurate dosing and unreliable experimental outcomes. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its strong solubilizing capacity for a wide range of organic compounds.[3]

Solvent Solubility Recommended Stock Concentration Storage of Stock Solution
Dimethyl Sulfoxide (DMSO)High10 mM - 50 mM-20°C or -80°C for long-term storage
WaterLowNot RecommendedNot Applicable
EthanolLimitedNot RecommendedNot Applicable
Phosphate-Buffered Saline (PBS)LowNot RecommendedNot Applicable

Note: It is crucial to use high-purity, anhydrous DMSO to prevent compound degradation and minimize solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass of this compound:

    • Determine the molecular weight (MW) of this compound from the manufacturer's certificate of analysis.

    • Use the formula: Mass (mg) = Desired Concentration (M) x Desired Volume (L) x MW ( g/mol ) x 1000.

    • Example: For a 10 mM (0.01 M) stock solution in 1 mL (0.001 L) with a hypothetical MW of 400 g/mol : Mass = 0.01 mol/L * 0.001 L * 400 g/mol * 1000 mg/g = 4 mg.

  • Weigh this compound:

    • Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.

  • Sterilization (Optional but Recommended):

    • Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contaminants.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions and Dosing in Cell Culture

This protocol outlines the dilution of the this compound stock solution to the final working concentration in cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw the stock solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare an intermediate dilution (if necessary):

    • For high final concentrations, a direct dilution into the cell culture medium is possible.

    • For low final concentrations, it is recommended to prepare an intermediate dilution in cell culture medium to ensure accurate pipetting.

  • Prepare the final working solution:

    • Add the required volume of the stock solution (or intermediate dilution) to the pre-warmed complete cell culture medium.

    • Example: To prepare 10 mL of a 10 µM working solution from a 10 mM stock solution, add 10 µL of the stock solution to 10 mL of medium (a 1:1000 dilution).

  • Mix thoroughly:

    • Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in the medium.

  • Dose the cells:

    • Remove the existing medium from the cell culture plates and replace it with the medium containing the desired final concentration of this compound.

  • DMSO concentration control:

    • It is critical to maintain a final DMSO concentration of less than 0.5% (v/v) in the cell culture to avoid solvent-induced cytotoxicity.

    • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound.

Mandatory Visualizations

Signaling Pathway of PD-1 Inhibition

PD1_Signaling_Pathway cluster_tcell T-Cell cluster_apc Antigen Presenting Cell / Tumor Cell TCR TCR PI3K_Akt PI3K/Akt Pathway TCR->PI3K_Akt Activates Ras_MEK_ERK Ras/MEK/ERK Pathway TCR->Ras_MEK_ERK Activates PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits SHP2->PI3K_Akt Inhibits SHP2->Ras_MEK_ERK Inhibits T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Production) PI3K_Akt->T_Cell_Activation Ras_MEK_ERK->T_Cell_Activation PDL1 PD-L1 PDL1->PD1 Binds PD149164 This compound PD149164->PD1 Blocks Binding

Caption: PD-1 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for Solubilizing and Using this compound

Experimental_Workflow A Weigh this compound Powder B Dissolve in Anhydrous DMSO A->B C Prepare 10 mM Stock Solution B->C D Store Stock at -20°C / -80°C C->D E Thaw Stock Solution D->E F Prepare Working Solution in Cell Culture Medium E->F I Prepare Vehicle Control (DMSO) E->I G Treat Cells in Culture F->G H Incubate and Perform Downstream Assays G->H I->G

Caption: Workflow for preparing and using this compound in cell culture.

References

Unidentified Compound: PD-149164's Role in Gastrointestinal Motility Research Remains Undetermined

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the application of PD-149164 for studying gastrointestinal motility have been inconclusive as the compound "this compound" does not appear in publicly available scientific literature in this context. Extensive searches have failed to identify any pharmacological data, mechanism of action, or experimental protocols associated with this specific designation.

It is highly probable that "this compound" is a typographical error, an internal development code not yet disclosed publicly, or a compound that has been discontinued (B1498344) from research and development without significant published findings. Without accurate identification of the molecule, it is not possible to provide the detailed Application Notes and Protocols as requested.

General Principles of Studying Gastrointestinal Motility

While information on this compound is unavailable, research into gastrointestinal motility often involves the use of pharmacological agents that target various receptors and signaling pathways. Key areas of investigation include the roles of neurotransmitters and their receptors in regulating smooth muscle contraction and relaxation, peristalsis, and transit time.

A significant area of research in this field revolves around tachykinin receptors, such as the neurokinin NK1, NK2, and NK3 receptors. These receptors and their endogenous ligands (Substance P, Neurokinin A, and Neurokinin B) are known to play a crucial role in the modulation of intestinal motility.

Tachykinin NK2 Receptor Modulation of Gastrointestinal Motility

The NK2 receptor, in particular, is a subject of interest for its potential to influence gut function. Activation or inhibition of this receptor can have significant effects on intestinal contractility.

Signaling Pathway of Tachykinin NK2 Receptor

The general signaling pathway for the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR), is as follows:

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R Tachykinin NK2 Receptor NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Tachykinin NK2 Receptor Signaling Pathway

Hypothetical Experimental Workflow for a Novel Compound

Should "this compound" be identified as a novel compound for gastrointestinal motility research, a typical experimental workflow to characterize its effects would be as follows:

Experimental_Workflow Compound_ID Compound Identification & Purity Analysis In_Vitro_Binding In Vitro Receptor Binding Assays (e.g., NK1, NK2, NK3) Compound_ID->In_Vitro_Binding In_Vitro_Functional In Vitro Functional Assays (Isolated tissue baths - e.g., guinea pig ileum) In_Vitro_Binding->In_Vitro_Functional Ex_Vivo Ex Vivo Motility Studies (e.g., Video imaging of intestinal segments) In_Vitro_Functional->Ex_Vivo In_Vivo In Vivo Motility Studies (e.g., Gastric emptying, intestinal transit) Ex_Vivo->In_Vivo Tox Preliminary Toxicology & Safety Pharmacology In_Vivo->Tox Data_Analysis Data Analysis & Interpretation Tox->Data_Analysis

Typical Experimental Workflow for a Novel GI Motility Compound

To proceed with the creation of detailed Application Notes and Protocols, it is imperative that the correct identity of the compound be provided. Researchers, scientists, and drug development professionals are advised to verify the compound identifier. Once the correct compound is known, a thorough literature search can be conducted to gather the necessary quantitative data and experimental methodologies to generate the requested documentation.

Application Notes and Protocols for the Kappa Opioid Receptor Antagonist nor-Binaltorphimine (nor-BNI) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The compound "PD-149164" could not be definitively identified in scientific literature. The following application notes and protocols are provided for nor-binaltorphimine (nor-BNI) , a well-characterized and selective kappa opioid receptor (KOR) antagonist, which is presumed to be representative of the intended topic of inquiry.

Introduction

Nor-binaltorphimine (nor-BNI) is a highly selective and potent antagonist of the kappa opioid receptor (KOR).[1][2][3] It is an invaluable tool in neuroscience research for investigating the roles of the endogenous KOR system, which is implicated in mood, motivation, stress, and addiction.[4][5] A key characteristic of nor-BNI is its exceptionally long duration of action in vivo, which can persist for weeks to months after a single administration.[1][4][6] This prolonged effect is thought to be mediated not just by its pharmacokinetic profile but also by its ability to act as a biased agonist, activating the c-Jun N-terminal kinase (JNK) signaling pathway, which leads to a long-lasting inactivation of KOR signaling.[7][8]

Mechanism of Action

Nor-BNI is a competitive antagonist at the KOR, effectively blocking the binding of endogenous ligands like dynorphin.[2] While it acts as an antagonist for G-protein-mediated signaling pathways (e.g., inhibition of adenylyl cyclase), it uniquely functions as an agonist for the JNK signaling cascade.[7][9] This biased agonism is believed to underlie its long-lasting antagonist effects on KOR function.[7][8]

Signaling Pathway of KOR and the Action of nor-BNI

KOR_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling KOR KOR G_protein Gi/o Protein KOR->G_protein Activates JNK_pathway JNK Pathway KOR->JNK_pathway Biased Agonism Dynorphin Dynorphin (Endogenous Agonist) Dynorphin->KOR Activates norBNI nor-BNI (Antagonist) norBNI->KOR Blocks G-protein signaling norBNI->KOR Activates JNK pathway AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP JNK_activation JNK Activation JNK_pathway->JNK_activation Protein_synthesis New Protein Synthesis JNK_activation->Protein_synthesis Requires KOR_inactivation Long-term KOR Inactivation Protein_synthesis->KOR_inactivation

Caption: KOR signaling and the dual action of nor-BNI.

Quantitative Data

The following tables summarize the binding affinities of nor-BNI for opioid receptors.

Table 1: Binding Affinity (Ki) of nor-BNI for Opioid Receptors

Receptor SubtypeSpeciesRadioligandKi (nM)Reference
Kappa (κ)Human[3H]diprenorphine0.13[10]
Mu (μ)Human[3H]diprenorphine5.75[10]
Delta (δ)Human[3H]diprenorphine2.88[10]
Kappa (κ)Guinea Pig[3H]U69,5930.23[11]
Mu (μ)Guinea Pig[3H]DAMGO10.2[11]
Delta (δ)Guinea Pig[3H]DPDPE3.5[11]

Table 2: Functional Activity (IC50) of nor-BNI

AssayReceptorSpeciesIC50 (nM)Reference
[35S]GTPγS BindingKappa (κ)-4.64[12]
Inhibition of transportNorepinephrine Transporter-1100[11]

Experimental Protocols

In Vivo Administration of nor-BNI

Due to its long-lasting effects, nor-BNI is typically administered hours or even days before the experimental endpoint to ensure selective KOR antagonism.

  • Vehicle: Saline (0.9% NaCl) or sterile water.

  • Route of Administration: Intraperitoneal (i.p.), subcutaneous (s.c.), or intracerebroventricular (i.c.v.).

  • Dosage:

    • Systemic (i.p. or s.c.): 5-20 mg/kg in rats; 10-30 mg/kg in mice.[4][5][6]

    • Central (i.c.v.): 20 µg in mice.[13]

  • Pre-treatment Time:

    • For selective KOR antagonism, administer at least 24 hours prior to behavioral testing to minimize potential transient effects on other receptors.[4]

    • Antagonist effects can be observed for up to several weeks.[4][6]

Behavioral Assay: Forced Swim Test (FST) in Mice

The FST is a common model to assess depressive-like behavior. KOR antagonists like nor-BNI have been shown to produce antidepressant-like effects in this paradigm.[13]

Materials:

  • nor-BNI

  • Vehicle (saline)

  • Transparent cylindrical containers (50 cm height, 20 cm diameter)

  • Water at 23-25°C

  • Video recording equipment

Procedure:

  • Pre-treatment: Administer nor-BNI (e.g., 20 µg, i.c.v.) or vehicle 24 hours before the test.[13]

  • Acclimation: Move mice to the testing room at least 30 minutes before the start of the experiment.

  • Test Session:

    • Fill the cylinders with water to a depth where the mouse cannot touch the bottom.[14][15]

    • Gently place each mouse into its respective cylinder.

    • Record the session for 6 minutes.[14][15]

  • Data Analysis:

    • The last 4 minutes of the session are typically analyzed.[15]

    • Score the duration of immobility, swimming, and climbing. Immobility is defined as the lack of movement required to keep the head above water.

    • A decrease in immobility time is interpreted as an antidepressant-like effect.[13]

Experimental Workflow for the Forced Swim Test

FST_workflow start Start pretreatment Administer nor-BNI or Vehicle (24h prior to test) start->pretreatment acclimation Acclimate Mice to Testing Room (30 min) pretreatment->acclimation test Forced Swim Test (6 min session) acclimation->test data_analysis Analyze Video Recordings (last 4 min) test->data_analysis end End data_analysis->end

Caption: Workflow for the forced swim test with nor-BNI.

Behavioral Assay: Conditioned Place Preference (CPP)

CPP is used to assess the rewarding or aversive properties of drugs or to study the role of a drug in modulating the effects of other substances. Nor-BNI can be used to block the rewarding effects of certain drugs or to investigate the aversive effects of KOR activation.[5]

Materials:

  • nor-BNI

  • Drug of interest (e.g., morphine) and its vehicle

  • CPP apparatus (typically a two- or three-compartment box with distinct visual and tactile cues in each compartment)

Procedure:

  • Pre-test (Day 1): Place the animal in the apparatus with free access to all compartments for 15-30 minutes to determine baseline preference.

  • Conditioning (Days 2-5):

    • Drug Pairing: On alternating days, administer the drug of interest and confine the animal to one of the compartments for 30 minutes.

    • Vehicle Pairing: On the other days, administer the vehicle and confine the animal to the opposite compartment for 30 minutes.

    • nor-BNI Administration: To test the effect of KOR antagonism on drug reward, administer nor-BNI prior to the drug of interest during the conditioning phase. For example, administer nor-BNI (e.g., 20 mg/kg, i.p.) 5 hours before naltrexone-precipitated withdrawal in morphine-dependent rats to assess its effect on conditioned place aversion.[5]

  • Test (Day 6): Place the animal in the apparatus with free access to all compartments and record the time spent in each compartment for 15-30 minutes.

  • Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the pre-test indicates a conditioned place preference. A decrease indicates a conditioned place aversion.

Experimental Workflow for Conditioned Place Preference

CPP_workflow start Start pre_test Pre-Test: Baseline Preference (Day 1) start->pre_test conditioning Conditioning Phase (Days 2-5) pre_test->conditioning drug_pairing Drug Pairing (with/without nor-BNI pre-treatment) conditioning->drug_pairing Alternating Days vehicle_pairing Vehicle Pairing conditioning->vehicle_pairing Alternating Days test Test: Free Access (Day 6) drug_pairing->test vehicle_pairing->test data_analysis Analyze Time Spent in Each Compartment test->data_analysis end End data_analysis->end

Caption: Workflow for the conditioned place preference paradigm.

Applications in Neuroscience Research

  • Depression and Anxiety: nor-BNI produces antidepressant- and anxiolytic-like effects in various animal models, suggesting a role for the KOR system in mood disorders.[1]

  • Addiction and Relapse: By blocking KORs, nor-BNI can reduce drug-seeking behavior and the negative affective states associated with withdrawal from drugs of abuse like alcohol and opioids.[4][5]

  • Stress: The KOR system is a key mediator of the stress response. Nor-BNI can be used to investigate how blocking this system can promote resilience to stress.

  • Nociception: While KOR agonists can be analgesic, the role of KORs in pain modulation is complex. nor-BNI is a tool to dissect the specific contributions of this receptor in different pain states.

Important Considerations

  • Long Duration of Action: The prolonged effects of nor-BNI must be considered in experimental design, particularly in crossover studies.

  • Biased Agonism: The activation of the JNK pathway by nor-BNI is a unique mechanistic feature that may contribute to its long-lasting effects and should be considered when interpreting results.[7]

  • Selectivity: While highly selective for KOR, at very high concentrations or short pre-treatment times, off-target effects at other opioid receptors might be possible.[4] A 24-hour pre-treatment interval is recommended to ensure KOR selectivity.[4]

References

Application Notes and Protocols for Investigating Satiety Mechanisms Using PD-149164

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-149164 is a potent and highly selective agonist for the cholecystokinin (B1591339) B (CCK-B) receptor, exhibiting significantly lower affinity for the CCK-A receptor. Cholecystokinin (CCK) is a crucial peptide hormone involved in a variety of physiological processes, including digestion and the regulation of food intake. The satiety-inducing effects of CCK are primarily mediated by the CCK-A receptor, which, upon activation by endogenous CCK released in response to food ingestion, stimulates vagal afferent nerves that signal to the brain to terminate a meal.

While direct activation of CCK-A receptors is the principal pathway for short-term satiety, emerging research suggests a more nuanced role for the CCK-B receptor in the central nervous system, particularly in the long-term regulation of energy homeostasis and its interplay with other signaling molecules like leptin. Therefore, this compound serves as a valuable pharmacological tool to dissect the specific functions of central CCK-B receptors in appetite control, distinct from the peripheral CCK-A receptor-mediated satiety signals.

These application notes provide a comprehensive guide for utilizing this compound to investigate these complex satiety mechanisms.

Receptor Selectivity of this compound

This compound demonstrates high selectivity for the CCK-B receptor. The table below summarizes its binding affinities.

ReceptorIC50 (nM)
CCK-B 0.083
CCK-A 75

This significant difference in affinity allows for the targeted investigation of CCK-B receptor function with minimal off-target effects on the CCK-A receptor at appropriate concentrations.

Investigating the Central Effects of CCK-B Receptor Activation on Food Intake

Given that satiety is predominantly a CCK-A receptor-mediated peripheral effect, the primary application of this compound in satiety research is to explore the central actions of CCK-B receptor activation on feeding behavior and long-term energy balance. Intracerebroventricular (ICV) administration is the preferred method for these investigations.

Quantitative Data Summary: Effects of a Selective CCK-B Agonist on Food Intake

The following table summarizes the effects of intracerebroventricular (ICV) administration of a selective CCK-B receptor agonist, A-63387, on food intake in rats. This data can serve as a reference for designing experiments with this compound.

AgonistSpeciesAdministration RouteDoseTime PointObserved Effect on Food Intake
A-63387RatICV10 µg30 minSignificant reduction
A-63387RatICV30 µg30 minSignificant reduction
A-63387RatICV100 µg30 minSignificant reduction

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation in Rats

This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat for subsequent ICV injections of this compound.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, hemostats, drill)

  • Guide cannula and dummy cannula

  • Dental cement

  • Anchor screws

  • Suture material

  • Antiseptic solution and sterile saline

  • Analgesics

Procedure:

  • Anesthetize the rat using isoflurane (B1672236) (5% for induction, 1-2% for maintenance).

  • Shave the fur on the head and secure the animal in the stereotaxic frame.

  • Apply antiseptic solution to the surgical area.

  • Make a midline incision on the scalp to expose the skull.

  • Identify bregma and lambda.

  • Using the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma), drill a hole for the guide cannula.

  • Drill additional holes for anchor screws.

  • Gently lower the guide cannula to the desired depth (e.g., DV: -3.5 mm from the skull surface).

  • Secure the cannula in place with dental cement, incorporating the anchor screws for stability.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Suture the scalp incision.

  • Administer post-operative analgesics and allow the animal to recover in a clean, warm cage. Monitor the animal's health for several days post-surgery.

Protocol 2: Intracerebroventricular (ICV) Injection and Food Intake Measurement

This protocol outlines the procedure for administering this compound via an implanted ICV cannula and subsequently measuring food intake.

Materials:

  • Rat with implanted ICV cannula

  • This compound solution (dissolved in sterile vehicle, e.g., artificial cerebrospinal fluid)

  • Injection cannula connected to a microsyringe pump

  • Standard laboratory chow or a palatable liquid diet

  • Metabolic cages or standard cages with food hoppers and spill collection trays

  • Balance for weighing food

Procedure:

  • Habituate the cannulated rats to the experimental conditions, including handling and mock injections.

  • Fast the animals for a predetermined period (e.g., 12-24 hours) to ensure a consistent baseline of hunger.

  • On the day of the experiment, weigh the animals.

  • Gently restrain the rat and remove the dummy cannula.

  • Insert the injection cannula into the guide cannula. The injection cannula should extend slightly beyond the tip of the guide cannula.

  • Infuse the desired dose of this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min).

  • After the infusion, leave the injection cannula in place for a minute to prevent backflow.

  • Replace the dummy cannula.

  • Immediately after the injection, present a pre-weighed amount of food to the animal.

  • Measure food intake at regular intervals (e.g., 30 min, 1h, 2h, 4h, 24h) by weighing the remaining food and any spillage.

  • A control group receiving only the vehicle solution should be included in each experiment.

Signaling Pathways and Experimental Workflows

Diagram 1: CCK-A Receptor-Mediated Satiety Signaling Pathway

CCK_A_Satiety_Pathway Food Food Intake I_Cells Intestinal I-Cells Food->I_Cells stimulates CCK Cholecystokinin (CCK) I_Cells->CCK releases CCK_A_Receptor CCK-A Receptor CCK->CCK_A_Receptor binds to Vagal_Afferent Vagal Afferent Neuron NTS Nucleus of the Solitary Tract (NTS) Vagal_Afferent->NTS signals to CCK_A_Receptor->Vagal_Afferent activates Brain Higher Brain Centers (e.g., Hypothalamus) NTS->Brain relays signal to Satiety Satiety Brain->Satiety induces

Caption: CCK-A receptor signaling pathway in short-term satiety.

Diagram 2: Proposed Central CCK-B Receptor Signaling in Energy Homeostasis

CCK_B_Energy_Homeostasis cluster_brain Central Nervous System PD149164 This compound (ICV) CCK_B_Receptor CCK-B Receptor PD149164->CCK_B_Receptor activates Hypothalamus Hypothalamic Nuclei (e.g., ARC, PVN) CCK_B_Receptor->Hypothalamus located in Leptin_Signaling Modulation of Leptin Signaling Hypothalamus->Leptin_Signaling influences Energy_Balance Long-Term Energy Balance Leptin_Signaling->Energy_Balance regulates

Caption: Proposed central role of CCK-B receptors in energy balance.

Diagram 3: Experimental Workflow for Investigating Central this compound Effects

Experimental_Workflow Animal_Prep Animal Preparation (Rat with ICV Cannula) Fasting Fasting Period (12-24 hours) Animal_Prep->Fasting Drug_Admin ICV Administration (this compound or Vehicle) Fasting->Drug_Admin Food_Presentation Presentation of Pre-weighed Food Drug_Admin->Food_Presentation Data_Collection Measurement of Food Intake (Multiple Time Points) Food_Presentation->Data_Collection Data_Analysis Data Analysis and Statistical Comparison Data_Collection->Data_Analysis

Caption: Workflow for assessing central this compound effects on food intake.

Discussion and Future Directions

The use of this compound allows for the specific interrogation of CCK-B receptor function in the central nervous system. While the direct role of these receptors in acute satiety appears to be minimal, their potential involvement in the long-term regulation of energy balance presents an exciting avenue for research. Future studies could focus on:

  • Investigating the long-term effects of chronic central administration of this compound on body weight, body composition, and adiposity.

  • Exploring the interaction between central CCK-B receptor activation and leptin signaling pathways in the hypothalamus.

  • Utilizing this compound in combination with CCK-A receptor antagonists to further delineate the distinct roles of each receptor subtype in the complex regulation of appetite and energy homeostasis.

By employing the protocols and understanding the signaling pathways outlined in these application notes, researchers can effectively use this compound to advance our understanding of the multifaceted mechanisms governing satiety and energy balance.

PD-149164: A Potent NTS1 Receptor Agonist for Investigating Anxiolytic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PD-149164 is a selective and potent peptide agonist for the neurotensin (B549771) receptor subtype 1 (NTS1).[1][2] Neurotensin, an endogenous tridecapeptide, and its receptors are widely distributed throughout the central nervous system in areas implicated in the regulation of fear and anxiety, such as the amygdala and hippocampus.[1] Activation of NTS1 receptors has been shown to produce anxiolytic-like effects in various preclinical models of anxiety.[1][3][4] These characteristics make this compound a valuable pharmacological tool for elucidating the role of the neurotensin system in anxiety and for the exploration of novel anxiolytic drug targets.

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in established rodent models of anxiety: the Fear-Potentiated Startle (FPS) test and the 22-kHz Ultrasonic Vocalization (USV) test.

Mechanism of Action

This compound acts as an agonist at the NTS1 receptor, a G protein-coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events. The NTS1 receptor is primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling pathways are involved in modulating neuronal excitability and neurotransmitter release, which are thought to underlie the anxiolytic effects of NTS1 receptor activation.

Signaling Pathway of the Neurotensin Receptor 1 (NTS1)

NTS1_Signaling_Pathway NTS1 Receptor Signaling Pathway PD149164 This compound (Agonist) NTS1 NTS1 Receptor (GPCR) PD149164->NTS1 Binds to Gq11 Gq/11 Protein NTS1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (Modulation of Neuronal Excitability, Neurotransmitter Release) Ca_release->Downstream PKC->Downstream Anxiolytic Anxiolytic-like Effects Downstream->Anxiolytic

A diagram illustrating the NTS1 receptor signaling cascade initiated by this compound.

Data Presentation

The following tables summarize the effective doses of this compound in producing anxiolytic-like effects in two common rodent models of anxiety.

Table 1: Effective Doses of this compound in the Fear-Potentiated Startle (FPS) Test in Rats

Dose (mg/kg)Administration RouteTiming of AdministrationEffect on FPSReference
0.01Subcutaneous (s.c.)20 minutes before testingNo significant effect[1]
0.1Subcutaneous (s.c.)20 minutes before testingNo significant effect[1]
1.0Subcutaneous (s.c.)20 minutes before testingSignificant reduction[1]

Table 2: Effective Doses of this compound in the 22-kHz Ultrasonic Vocalization (USV) Test in Rats

Dose (mg/kg)Administration RouteTiming of AdministrationEffect on 22-kHz USVsReference
0.1Intracerebroventricular (i.c.v.)Not specifiedNot specified[4]
1.0Intracerebroventricular (i.c.v.)Not specifiedSignificant reduction[4]
10.0Intracerebroventricular (i.c.v.)Not specifiedSignificant reduction[4]
0.3Not specifiedNot specifiedSignificant reduction[3]
1.0Not specifiedNot specifiedSignificant reduction[3]
3.0Not specifiedNot specifiedSignificant reduction[3]

Note: One study found that the anxiolytic effects of this compound in the 22-kHz USV model were abolished after ten days of repeated administration, suggesting the development of tolerance.[3]

Experimental Protocols

The following are detailed protocols for utilizing this compound in the Fear-Potentiated Startle and 22-kHz Ultrasonic Vocalization tests.

Protocol 1: Fear-Potentiated Startle (FPS) Test in Rats

This model assesses fear by measuring the enhancement of the acoustic startle reflex in the presence of a conditioned fear stimulus.

Experimental Workflow for Fear-Potentiated Startle (FPS) Test

FPS_Workflow Fear-Potentiated Startle (FPS) Experimental Workflow Day1 Day 1: Training Acclimation1 Acclimation to Startle Chamber Day1->Acclimation1 Pairing Conditioned Stimulus (CS; e.g., light) presented with Unconditioned Stimulus (US; e.g., footshock) Acclimation1->Pairing Day2 Day 2: Testing Drug_Admin Administer this compound (e.g., 1.0 mg/kg, s.c.) 20 minutes prior to testing Day2->Drug_Admin Acclimation2 Acclimation to Startle Chamber Drug_Admin->Acclimation2 Test_Trials Present Acoustic Startle Stimulus Alone (Noise-Alone Trials) and with CS (CS-Noise Trials) Acclimation2->Test_Trials Data_Analysis Data Analysis: Calculate % Potentiated Startle ([CS-Noise] - [Noise-Alone]) / [Noise-Alone] x 100 Test_Trials->Data_Analysis

A workflow diagram for the Fear-Potentiated Startle (FPS) experiment.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Male Sprague-Dawley rats (250-350 g)

  • Startle response measurement system with a chamber that can deliver acoustic stimuli, a conditioned stimulus (e.g., light), and a mild footshock.

Procedure:

Day 1: Training

  • Place each rat individually into the startle chamber.

  • Allow a 5-minute acclimation period with background white noise.

  • Present the conditioned stimulus (CS), for example, a white light, for a duration of 3.7 seconds.

  • During the last 0.5 seconds of the CS presentation, deliver a mild, brief footshock (e.g., 0.5 mA for 0.5 seconds) as the unconditioned stimulus (US).

  • Repeat the CS-US pairing multiple times (e.g., 10 times) with a variable inter-trial interval.

  • Return the rats to their home cages.

Day 2: Testing

  • Twenty-four hours after training, administer this compound (e.g., 1.0 mg/kg, s.c.) or vehicle 20 minutes before testing.[1]

  • Place the rat back into the startle chamber and allow a 5-minute acclimation period with background white noise.

  • Present a series of acoustic startle stimuli (e.g., 40 ms, 95 dB white noise burst) alone (Noise-Alone trials) and in the presence of the CS (CS-Noise trials).

  • In CS-Noise trials, the acoustic startle stimulus is presented 3.2 seconds after the onset of the light CS.[1]

  • The order of trial types should be randomized with a variable inter-trial interval.

  • Record the amplitude of the startle response for each trial.

Data Analysis:

  • Calculate the average startle amplitude for Noise-Alone trials and CS-Noise trials for each animal.

  • Determine the percent potentiated startle using the formula: ((Startle amplitude on CS-Noise trials - Startle amplitude on Noise-Alone trials) / Startle amplitude on Noise-Alone trials) x 100.

  • Compare the percent potentiated startle between the this compound-treated group and the vehicle-treated group using appropriate statistical analysis (e.g., t-test or ANOVA). A significant reduction in potentiated startle in the this compound group indicates an anxiolytic-like effect.

Protocol 2: 22-kHz Ultrasonic Vocalization (USV) Test in Rats

Rats emit 22-kHz ultrasonic vocalizations in response to aversive stimuli, and these vocalizations are considered a measure of a negative affective state, akin to anxiety. Anxiolytic drugs are known to suppress these vocalizations.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Male Wistar rats (250-350 g)

  • Conditioning chamber with a grid floor capable of delivering footshocks.

  • Ultrasonic microphone and recording software capable of detecting and analyzing frequencies in the 22-kHz range.

Procedure:

Conditioning and Testing:

  • Place each rat individually into the conditioning chamber.

  • Allow a brief acclimation period (e.g., 2-3 minutes).

  • Administer this compound or vehicle at the desired dose and route (e.g., subcutaneous or intracerebroventricular).

  • Following drug administration (timing may vary depending on the route), present a series of mild, brief footshocks (e.g., 0.5 mA for 1 second) with a variable inter-shock interval.

  • Simultaneously, record the ultrasonic vocalizations for a set period (e.g., 5-10 minutes) following the first shock.

  • The entire session serves as both conditioning and testing.

Data Analysis:

  • Analyze the recordings to identify and count the number of 22-kHz USVs.

  • Compare the total number of 22-kHz USVs between the this compound-treated groups and the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA). A significant reduction in the number of 22-kHz USVs in the this compound group suggests an anxiolytic-like effect.[3][4]

Compound Information

  • Name: this compound

  • Synonyms: PD149163

  • Mechanism of Action: Selective Neurotensin Receptor 1 (NTS1) agonist.

  • Formulation: Typically available as a powder. For in vivo studies, it can be dissolved in sterile saline.

  • Storage: Store at -20°C or below.

  • Availability: this compound is primarily a research compound and may be available from various chemical suppliers specializing in research chemicals. Researchers should verify the purity and identity of the compound upon receipt.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the neurotensin system, specifically the NTS1 receptor, in the pathophysiology and treatment of anxiety disorders. The protocols provided herein offer a starting point for researchers to utilize this compound in robust and validated animal models of anxiety. The quantitative data summarized in the tables can guide dose-selection for future studies. As with any pharmacological tool, careful consideration of dose, administration route, and timing is crucial for obtaining reliable and interpretable results.

References

Application Notes and Protocols: Radioligand Binding Assay for PD-149164 at Endothelin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PD-149164 is a compound that has been identified as a ligand for endothelin receptors. The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptor subtypes (ETA and ETB), plays a crucial role in vascular homeostasis and is implicated in various cardiovascular diseases.[1][2] Characterizing the binding affinity of novel ligands such as this compound to endothelin receptors is a critical step in drug discovery and development. Radioligand binding assays are the gold standard for determining the affinity and selectivity of a compound for its target receptor.[3] These assays are highly sensitive and robust, providing quantitative data on the interaction between a ligand and a receptor.[3]

This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for human endothelin receptors. The protocol is designed for use with membranes prepared from cells expressing recombinant human ETA or ETB receptors.

Data Presentation

While specific binding affinity data for this compound was not found in the available literature, the following table presents the binding affinities of well-characterized endothelin receptor ligands to provide a comparative context. The data is presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

CompoundReceptor SubtypeKi (nM)IC50 (nM)Reference
Endothelin-1 (ET-1)ETA-~0.1[4]
Endothelin-1 (ET-1)ETB-~0.1[4]
BQ-123ETA~0.5-[5]
BQ-788ETB~1.3-[6]
IRL 2500ETB-1.3[4]
PD-156707ETA-0.37[7]

Experimental Protocols

Materials and Reagents

  • Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing either human ETA or ETB receptors.

  • Radioligand: [125I]-Endothelin-1 ([125I]-ET-1) with a specific activity of ~2200 Ci/mmol.

  • Test Compound: this compound.

  • Non-specific Binding Control: Unlabeled Endothelin-1 (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl (ice-cold).

  • 96-well Plates: Polypropylene (B1209903), round-bottom.

  • Filter Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-treated with 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_assay_setup Assay Setup (96-well plate) cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes add_membranes Add Cell Membranes prep_membranes->add_membranes prep_reagents Prepare Reagents (Buffers, Ligands) add_buffer Add Assay Buffer prep_reagents->add_buffer add_radioligand Add [125I]-ET-1 prep_reagents->add_radioligand add_competitor Add this compound (or control) prep_reagents->add_competitor add_buffer->add_radioligand add_radioligand->add_competitor add_competitor->add_membranes incubate Incubate at 25°C for 120 min add_membranes->incubate filter Rapid Filtration through GF/C plate incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash dry_filters Dry Filter Plate wash->dry_filters add_scintillant Add Scintillation Cocktail dry_filters->add_scintillant count_cpm Count CPM in Scintillation Counter add_scintillant->count_cpm analyze_data Data Analysis (IC50, Ki) count_cpm->analyze_data

Caption: Workflow for the radioligand binding assay of this compound.

Protocol Steps

  • Preparation of Reagents:

    • Prepare the assay buffer and wash buffer and store them at 4°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer. The final concentration of the solvent in the assay should be less than 1%.

    • Prepare a working solution of [125I]-ET-1 in the assay buffer. The final concentration in the assay should be approximately equal to its Kd value for the respective receptor subtype.

    • Prepare a 1 µM solution of unlabeled ET-1 in the assay buffer for determining non-specific binding.

  • Assay Procedure:

    • In a 96-well polypropylene plate, add the following in triplicate:

      • Total Binding: 25 µL of assay buffer.

      • Non-specific Binding: 25 µL of 1 µM unlabeled ET-1.

      • Competitive Binding: 25 µL of each concentration of this compound.

    • Add 25 µL of the [125I]-ET-1 working solution to all wells.

    • Add 50 µL of the cell membrane preparation (containing 5-20 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 100 µL.

  • Incubation:

    • Incubate the plate at 25°C for 120 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the pre-treated 96-well glass fiber filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.

  • Radioactivity Measurement:

    • Dry the filter plate at 50°C for 30-60 minutes.

    • Add 50 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity (counts per minute, CPM) in a microplate scintillation counter.

Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of 1 µM unlabeled ET-1) from the total binding (CPM in the absence of competitor).

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using software such as GraphPad Prism.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathway

Endothelin receptors (ETA and ETB) are G protein-coupled receptors that, upon activation by endothelin peptides, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including vasoconstriction, cell proliferation, and hormone production.

Endothelin Signaling Pathway Diagram

endothelin_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response ET1 Endothelin-1 ETR ETA / ETB Receptor ET1->ETR Binds Gq Gq Protein ETR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation

Caption: Simplified endothelin receptor signaling pathway.

References

Troubleshooting & Optimization

PD-149164 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of PD-149164, a potent cholecystokinin (B1591339) B (CCK-B) receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

  • Short-term storage (days to weeks): 0 - 4°C in a dry, dark environment.[1]

  • Long-term storage (months to years): -20°C in a dry, dark environment.[1][2]

It is crucial to protect the compound from light. Some suppliers may ship the product at ambient temperature, indicating stability for short durations during transit.[1][3] However, upon receipt, it is imperative to transfer it to the recommended storage conditions.

Q2: How should I handle this compound upon receipt?

A2: Upon receiving your shipment of this compound, immediately transfer the vial to a -20°C freezer for long-term storage.[1][2] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which could affect the stability of the compound.

Q3: What is the recommended solvent for reconstituting this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For experimental use, prepare a stock solution in high-purity DMSO and then dilute it with the appropriate aqueous-based buffer or cell culture medium for your specific application.

Q4: How stable are this compound solutions?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or no biological activity observed. Improper storage of the compound.Ensure that this compound has been stored at -20°C in a dark, dry environment. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect solvent or poor solubility.Confirm that the compound was fully dissolved in DMSO before further dilution. If precipitation is observed in the final aqueous solution, consider adjusting the final DMSO concentration (while ensuring it is compatible with your experimental system).
Degradation of the compound in the experimental medium.Prepare fresh dilutions of this compound immediately before each experiment. Minimize the time the compound spends in aqueous solutions before being added to the experimental setup.
Variability between experiments. Inconsistent concentration of the working solution.Always use calibrated pipettes and ensure the DMSO stock solution is fully thawed and mixed before preparing dilutions.
Cellular context affecting receptor signaling.Be aware that the cellular context can influence the biological effects of CCK-B receptor activation. Minor differences in cell lines or experimental conditions can lead to varied responses.[4]

Data Presentation

Storage and Handling Summary

Parameter Recommendation Source
Long-Term Storage -20°C, dry and dark[1][2]
Short-Term Storage 0 - 4°C, dry and dark[1]
Shipping Condition Shipped at ambient temperature or on blue ice[1][2][3]
Recommended Solvent DMSO[1]

Experimental Protocols

Representative In Vitro Protocol: Measurement of Inositol (B14025) Phosphate (B84403) Accumulation in CHO Cells Transfected with the Human CCK-B Receptor

This protocol is a general guideline for assessing the agonist activity of this compound by measuring its ability to stimulate inositol phosphate (IP) accumulation in a cell-based assay.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human CCK-B receptor.

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • This compound.

  • High-purity DMSO.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 10 mM LiCl).

  • myo-[³H]inositol.

  • Lysis buffer (e.g., 0.1 M formic acid).

  • Anion exchange chromatography columns.

  • Scintillation cocktail and counter.

Procedure:

  • Cell Culture and Labeling:

    • Plate the CHO-CCK-B cells in 24-well plates and grow to near confluency.

    • Label the cells by incubating them with myo-[³H]inositol in inositol-free medium for 16-24 hours.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve.

  • Agonist Stimulation:

    • Wash the labeled cells with assay buffer.

    • Add the different concentrations of this compound to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and IP Extraction:

    • Aspirate the stimulation buffer and lyse the cells with lysis buffer.

    • Collect the lysates.

  • Quantification of Inositol Phosphates:

    • Separate the total inositol phosphates from free myo-[³H]inositol using anion exchange chromatography.

    • Quantify the amount of [³H]inositol phosphates using liquid scintillation counting.

  • Data Analysis:

    • Plot the stimulated IP accumulation against the concentration of this compound.

    • Calculate the EC₅₀ value from the dose-response curve to determine the potency of this compound.

Visualizations

PD_149164_Storage_Workflow cluster_receipt Upon Receipt cluster_storage Storage cluster_handling Handling for Use Receipt Receive Shipment LongTerm Long-Term (months-years) -20°C, Dark, Dry Receipt->LongTerm Immediate Action ShortTerm Short-Term (days-weeks) 0-4°C, Dark, Dry Equilibrate Equilibrate to RT in Desiccator ShortTerm->Equilibrate LongTerm->Equilibrate Reconstitute Reconstitute in DMSO (Stock Solution) Equilibrate->Reconstitute Dilute Dilute in Assay Buffer (Working Solution) Reconstitute->Dilute Experiment Experiment Dilute->Experiment

Caption: Recommended workflow for the storage and handling of this compound.

CCKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PD149164 This compound CCKBR CCK-B Receptor PD149164->CCKBR Binds to Gq Gαq CCKBR->Gq Activates PI3K PI3K CCKBR->PI3K Activates G1213 Gα12/13 CCKBR->G1213 Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Responses (e.g., Proliferation) Ca->CellularResponse MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK PI3K->MAPK_ERK MAPK_ERK->CellularResponse Rho Rho G1213->Rho Rho->CellularResponse

Caption: Signaling pathway of the CCK-B receptor activated by this compound.

References

Technical Support Center: Troubleshooting Solubility Issues for PD-149164

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with poorly soluble compounds like PD-149164. The information is presented in a question-and-answer format to directly address common issues.

Troubleshooting Guides

Issue: Compound Precipitation Upon Dilution in Aqueous Media

Question 1: I dissolved this compound in DMSO and it was clear, but it precipitated immediately when I added it to my aqueous buffer. What is happening?

Answer: This is a common phenomenon for hydrophobic compounds.[1] Organic solvents like Dimethyl Sulfoxide (DMSO) are excellent for dissolving nonpolar molecules. However, when a concentrated DMSO stock solution is diluted into an aqueous medium (e.g., cell culture media or PBS), the overall polarity of the solvent increases dramatically. This sudden change can cause the compound to "crash out" or precipitate because it is no longer soluble in the high-water-content environment.[2] The key is to ensure that the final concentration of both the compound and the DMSO are low enough to maintain solubility.[3]

Question 2: What are the initial steps to troubleshoot this precipitation?

Answer: If you observe precipitation, consider these initial steps:

  • Optimize DMSO Concentration: Before adding to your aqueous solution, try making intermediate dilutions of your concentrated stock in pure DMSO first.[4] This can help prevent localized high concentrations of the compound from immediately precipitating upon contact with the aqueous buffer.[1]

  • Method of Dilution: The way you mix the solutions is critical. Always add the organic stock solution dropwise to the larger volume of the vigorously stirring or vortexing aqueous buffer.[2] Never add the aqueous buffer to the DMSO stock, as this can cause immediate precipitation due to a rapid, localized change in solvent polarity.[2]

  • Gentle Warming: Gently warming the aqueous solution (e.g., to 37°C) can sometimes help dissolve the precipitate.[5] However, be cautious, as prolonged heat can degrade some compounds.

  • Sonication: Using a sonicator can help break up precipitate particles and aid in redissolving the compound.[6]

Issue: Determining the Right Solvent and Concentration

Question 3: What are the recommended solvents for a compound like this compound?

Answer: For many poorly water-soluble organic compounds used in biological research, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions.[4][7] Other potential organic solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs), which can also be used as co-solvents.[8][9]

Question 4: How do I choose the appropriate concentration for my stock solution?

Answer: When preparing a stock solution, you should consider several factors:

  • Solubility Limit: Determine the maximum solubility of the compound in your chosen solvent (e.g., DMSO). You can often find this information on the supplier's data sheet or through preliminary experiments.

  • Final Working Concentration: Your stock solution should be concentrated enough that you can achieve your desired final concentration in the assay with a minimal amount of the organic solvent.[10]

  • Solvent Toxicity: The final concentration of the organic solvent in your experiment should be non-toxic to your cells. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.[3][11]

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating in the cell culture media over time, even if it was initially clear?

A1: This could be due to a few factors. You may have created a metastable supersaturated solution that is not stable over the long term.[3] Temperature fluctuations can also affect solubility; a decrease in temperature can cause the compound to precipitate.[3] Additionally, the compound might be interacting with components in your media, such as salts or proteins, leading to precipitation.[3]

Q2: Can the pH of my buffer affect the solubility of this compound?

A2: Yes, the pH of the aqueous buffer is a critical factor for ionizable compounds.[1][12] For weakly basic or acidic compounds, adjusting the buffer's pH can ionize the molecule, increasing its polarity and therefore its solubility in an aqueous environment.[1][5] For a basic compound, lowering the pH below its pKa will increase solubility, while for an acidic compound, increasing the pH above its pKa will enhance solubility.[13]

Q3: Are there alternatives to using a single organic solvent like DMSO?

A3: Yes, several strategies can enhance the solubility of poorly soluble drugs. These include:

  • Co-solvents: Using a mixture of solvents can improve solubility.[14] Common co-solvents used in research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8][9]

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.[5]

  • pH Adjustment: As mentioned, if your compound has ionizable groups, adjusting the pH of the aqueous buffer may significantly improve its solubility.[5][15]

Q4: How should I store my stock solutions of this compound?

A4: Proper storage is crucial to maintain the compound's stability. For stock solutions in DMSO, it is recommended to store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] Always refer to the manufacturer's specific storage recommendations.

Data Presentation

Table 1: Common Solvents and Co-solvents for Poorly Soluble Compounds

Solvent/Co-solventTypical Final Concentration in AssayNotes
DMSO< 0.1% - 0.5% (v/v)[3][11]Generally well-tolerated by most cell lines, but a vehicle control is essential.[11]
EthanolVariable, often < 1% (v/v)Can be used as a co-solvent to improve solubility.[8]
Polyethylene Glycol (PEG)VariableA low-toxicity co-solvent often used in formulations.[9]
Propylene GlycolVariableAnother common co-solvent for enhancing aqueous solubility.[8]

Table 2: General DMSO Tolerance in Cell-Based Assays

Final DMSO ConcentrationGeneral Effect on CellsRecommendation
< 0.1%Generally considered safe for most cell lines, including sensitive primary cells.[11]Ideal for most experiments.
0.1% - 0.5%Widely used and tolerated by many robust cell lines.[11]Always include a vehicle control.
> 0.5% - 1.0%May cause cytotoxicity or off-target effects in some cell lines.[11]Use with caution and thorough validation.
> 1.0%High risk of cytotoxicity.Generally not recommended.[11]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[6]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

Protocol 2: General Method for Dilution of DMSO Stock into Aqueous Buffer
  • Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[4]

  • Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium).

  • Vortexing: It is critical to add the DMSO stock to the aqueous buffer while the buffer is being vigorously vortexed or stirred.[2]

  • Rapid Mixing: Immediately after adding the DMSO stock, continue to vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[2]

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the solubility limit has likely been exceeded.

Protocol 3: Kinetic Solubility Assessment in Aqueous Buffer

This protocol helps determine the concentration at which a compound precipitates out of a solution over time under specific experimental conditions.[2]

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[11]

  • Serial Dilution in DMSO: Create a serial dilution of the stock solution in DMSO.[11]

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations.[11]

  • Initial Measurement: Measure the initial absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) to get a baseline for turbidity.

  • Incubation: Incubate the plate under your experimental conditions (e.g., 37°C).

  • Time-Point Measurements: Measure the absorbance at regular intervals (e.g., 1, 4, 12, and 24 hours). An increase in absorbance indicates precipitation.[2]

  • Determine Kinetic Solubility: The concentration at which a significant increase in absorbance is observed is the kinetic solubility limit under those conditions.[2]

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound Precipitation Observed check_stock Is the stock solution in 100% DMSO clear? start->check_stock dissolve_stock Action: Use sonication or gentle warming to fully dissolve stock. check_stock->dissolve_stock No check_dilution How was the stock diluted into aqueous buffer? check_stock->check_dilution Yes dissolve_stock->check_stock wrong_dilution Issue: Added buffer to stock or poor mixing. check_dilution->wrong_dilution Incorrectly check_concentration Is the final concentration too high? check_dilution->check_concentration Correctly correct_dilution Action: Add stock dropwise to vigorously vortexing buffer. wrong_dilution->correct_dilution correct_dilution->check_concentration lower_concentration Action: Reduce the final working concentration. check_concentration->lower_concentration Yes end_success Success: Compound is Soluble check_concentration->end_success No consider_alternatives Still Precipitating? Consider Alternatives lower_concentration->consider_alternatives alternatives Co-solvents pH Adjustment Surfactants consider_alternatives->alternatives PD1_Signaling_Pathway PD-1 Signaling Pathway Inhibition cluster_tcell T-Cell cluster_apc Antigen Presenting Cell / Tumor Cell PD1 PD-1 SHP2 SHP-2 PD1->SHP2 recruits TCR TCR ZAP70 ZAP-70 TCR->ZAP70 activates CD28 CD28 PI3K PI3K CD28->PI3K activates SHP2->PI3K SHP2->ZAP70 Akt Akt PI3K->Akt Proliferation T-Cell Proliferation & Survival Akt->Proliferation ZAP70->Proliferation PDL1 PD-L1 / PD-L2 PDL1->PD1 binds

References

Preventing PD-149164 degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PD-149164

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address the primary challenges encountered when working with the small molecule inhibitor, this compound. The following sections offer strategies to mitigate its degradation in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of small molecule degradation in experimental buffers?

Degradation in aqueous solutions can be categorized into chemical and physical instability.

  • Chemical Instability : This involves the alteration of the molecule's covalent structure, leading to the formation of new chemical entities. Key pathways include:

    • Hydrolysis : The cleavage of labile bonds (e.g., esters, amides) by water. This process is often catalyzed by acidic or alkaline pH.[1][2]

    • Oxidation : Reaction with dissolved oxygen or contaminating peroxides.[3][4] Residues like methionine or cysteine in peptide-like compounds are particularly susceptible, but many small molecules can also be affected, a process accelerated by light or metal ions.[3][4][5]

    • Racemization : The conversion of a chiral center, potentially leading to a loss of biological activity. This is more common under alkaline conditions.[2][3]

  • Physical Instability : This involves changes to the molecule's physical state without altering its chemical identity. Key processes include:

    • Precipitation : The compound coming out of solution. This can be due to low solubility, changes in buffer pH, or high concentration.[2]

    • Adsorption : The molecule sticking to the surfaces of containers, such as plastic tubes or glass vials, leading to a reduction in the effective concentration.[2]

    • Aggregation : Molecules clustering together, which can lead to precipitation and loss of activity.[2]

Q2: My this compound solution is losing activity over a short period. What is the likely cause?

Rapid loss of activity often points to chemical degradation or physical instability. The most common culprits are improper pH, exposure to oxygen, elevated temperatures, or the presence of incompatible reagents in the buffer. Hydrolysis can be a significant factor if the buffer pH is too high or too low.[1][2]

Q3: How does buffer pH affect the stability of this compound?

The pH of the buffer is a critical factor. Extreme pH levels can accelerate the hydrolysis of susceptible chemical bonds within the molecule.[1] Most small molecules have an optimal pH range for stability, which is typically around neutral pH (6.0-7.5), but this is highly dependent on the specific structure of the compound.[1] It is crucial to determine the optimal pH for your specific experimental conditions.

Q4: Can components of my buffer interact negatively with this compound?

Yes, certain buffer components can promote degradation. For example:

  • Phosphate buffers can sometimes chelate metal ions that might be essential for compound stability or, conversely, catalyze degradation reactions.

  • Reducing agents like DTT or β-mercaptoethanol, while necessary for some proteins, can potentially reduce sensitive functional groups on this compound.

  • Surfactants such as Polysorbate 20/80 can sometimes contain residual peroxides from the manufacturing process, which can lead to oxidation.[4]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues with this compound degradation.

Issue Potential Cause Recommended Solution
Loss of Activity in Solution Incorrect pH Determine the optimal pH for this compound stability. Test a range of pH values (e.g., 5.0, 6.0, 7.0, 8.0) and assess compound integrity over time. Most peptides and small molecules are most stable near neutral pH.[1]
Oxidation Prepare buffers with freshly de-gassed, high-purity water. For highly sensitive compounds, consider purging solutions and vial headspaces with an inert gas like argon or nitrogen.[5] Avoid exposure to direct light.[1]
High Temperature Prepare and store this compound solutions at low temperatures (e.g., on ice). For long-term storage, freeze aliquots at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.
Precipitation or Cloudiness Poor Solubility Ensure the stock solvent (e.g., DMSO) is fully miscible with the aqueous buffer. Decrease the final concentration of this compound in the experimental buffer.
pH-Dependent Solubility The buffer pH may be close to the compound's isoelectric point (pI). Adjust the pH of the buffer to be at least one unit away from the pI.[5]
Inconsistent Results Adsorption to Surfaces Consider using low-adsorption microcentrifuge tubes. Including a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) may help prevent surface binding.
Stock Solution Degradation Prepare fresh stock solutions in an appropriate, anhydrous solvent like DMSO. Store desiccated at -20°C or -80°C in small, single-use aliquots.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Experimental Buffer

This protocol outlines the steps to prepare a buffer designed to minimize the degradation of sensitive small molecules like this compound.

  • Select High-Purity Reagents : Use analytical grade buffer components and ultrapure water (18.2 MΩ·cm).

  • Buffer Preparation : Prepare the desired buffer (e.g., 50 mM HEPES) at the target pH (e.g., pH 7.2).

  • De-gas Buffer : To remove dissolved oxygen, sparge the buffer with an inert gas (argon or nitrogen) for at least 15-20 minutes. Alternatively, degas under a vacuum.

  • Additives (Optional) : If required for other experimental components, add chelating agents like EDTA (to remove divalent metal ions that can catalyze oxidation) or other stabilizers. Assess compatibility with this compound first.

  • Sterile Filtration : Filter the buffer through a 0.22 µm filter to remove any particulates or microbial contamination.

  • Storage : Store the prepared buffer at 4°C and use it within one week for best results.

Protocol 2: Assessing this compound Stability by HPLC

This protocol provides a method to quantitatively assess the stability of this compound in your experimental buffer over time.

  • Prepare Test Samples : Prepare several identical samples of this compound at the final experimental concentration in the buffer of interest.

  • Time Zero (T=0) Sample : Immediately after preparation, take one sample and inject it into an HPLC system to get a baseline reading. This represents 100% integrity.

  • Incubate Samples : Store the remaining samples under the intended experimental conditions (e.g., 25°C or 37°C).

  • Time-Point Analysis : At various time points (e.g., 1, 2, 4, 8, 24 hours), remove a sample and analyze it by HPLC.

  • Data Analysis : For each time point, calculate the percentage of the intact this compound peak area relative to the T=0 sample. The appearance of new peaks may indicate degradation products.

  • Plot Data : Plot the percentage of intact this compound versus time to determine its stability profile under the tested conditions.

Visualizations

Below are diagrams illustrating key concepts related to the handling and mechanism of this compound.

G cluster_0 Troubleshooting this compound Degradation Start Experiment Yields Inconsistent/Poor Results Check1 Is the solution visibly precipitated? Start->Check1 Check2 Was the buffer freshly prepared? Check1->Check2 No Sol1 Decrease Concentration or Adjust pH Check1->Sol1 Yes Check3 Is the buffer pH optimal? Check2->Check3 Yes Sol2 Prepare Fresh Buffer (De-gassed) Check2->Sol2 No Check4 Was the experiment run at RT or 37°C? Check3->Check4 Yes Sol3 Perform pH Stability Test Check3->Sol3 No Sol4 Run on Ice; Minimize Incubation Time Check4->Sol4 Yes End Re-run Experiment Check4->End No Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting decision tree for this compound degradation.

G cluster_workflow This compound Stability Workflow A Prepare this compound in Test Buffer B T=0 Analysis (HPLC) A->B C Incubate at Experimental Temp. A->C E Calculate % Remaining vs. T=0 B->E D Analyze at Time Points (e.g., 1h, 4h, 24h) C->D D->E F Determine Stability Profile E->F

Caption: Experimental workflow for assessing compound stability.

G cluster_pathway Hypothetical Signaling Pathway for this compound Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B (Target of this compound) KinaseA->KinaseB Activates Substrate Downstream Substrate KinaseB->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to PD149164 This compound PD149164->KinaseB

Caption: Hypothetical pathway showing this compound inhibiting Kinase B.

References

Technical Support Center: Information on PD-149164 Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals:

We have received a request for information regarding the off-target effects of a compound identified as PD-149164 . Our comprehensive search of scientific literature, patent databases, and clinical trial registries has not yielded any specific information for a compound with this designation.

This suggests that "this compound" may be one of the following:

  • An internal or proprietary compound code that is not yet publicly disclosed.

  • A newly synthesized compound that has not been described in published literature.

  • An incorrect or outdated identifier.

Without foundational information on the chemical structure, intended biological target, and mechanism of action of this compound, it is not possible to provide a technical support guide on its potential off-target effects. The creation of troubleshooting guides, FAQs, data tables, and signaling pathway diagrams as requested is contingent on the availability of this primary data.

We recommend the following actions:

  • Verify the compound identifier: Please double-check the designation "this compound" for any potential typographical errors.

  • Consult internal documentation: If this compound was sourced from a commercial vendor or a collaborating institution, we advise consulting any accompanying documentation, such as a material safety data sheet (MSDS) or technical data sheet, which may provide more information about its nature and biological activity.

  • Contact the original source: Reaching out to the provider or originator of the compound may be the most direct way to obtain the necessary information.

We are committed to providing accurate and comprehensive technical support. Once more specific details about this compound become available in the public domain, we will be able to generate the requested resources. We apologize for any inconvenience this may cause and appreciate your understanding.

Technical Support Center: Controlling for PD-149164 Enantiomer Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the activity of PD-149164 enantiomers. Given that enantiomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological properties, it is crucial to characterize and control the activity of individual stereoisomers.[1][2] This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the importance of studying the individual enantiomers of this compound?

A1: Enantiomers are non-superimposable mirror images of each other and can exhibit significant differences in their biological activity.[1][3] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.[2] Therefore, studying the individual enantiomers of this compound is essential to understand its overall pharmacological profile, optimize its therapeutic efficacy, and minimize potential risks. For instance, the activity of the racemic mixture might not accurately represent the potency of the active enantiomer.

Q2: How can I separate the enantiomers of this compound?

A2: The most common and effective method for separating enantiomers in a laboratory setting is chiral chromatography .[4][5][6][7] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[4][8] High-performance liquid chromatography (HPLC) with a chiral column is a widely used application of this principle.[9] Another approach involves derivatizing the enantiomers with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography or crystallization due to their different physical properties.[4][10]

Q3: What type of chiral stationary phase (CSP) should I use for this compound?

A3: The choice of CSP depends on the chemical structure of this compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are versatile and widely used for separating a broad range of chiral compounds.[8][9] Other options include protein-based, cyclodextrin-based, and Pirkle-type CSPs. It is often necessary to screen several different chiral columns and mobile phase compositions to find the optimal separation conditions for a new compound like this compound.[11]

Q4: How can I determine the absolute configuration of the separated this compound enantiomers?

A4: Determining the absolute configuration (i.e., R or S designation) of each enantiomer typically requires techniques such as X-ray crystallography of a single crystal of one of the enantiomers. Other methods include vibrational circular dichroism (VCD) or comparison to a chiral standard of known configuration.

Troubleshooting Guides

Issue 1: Poor or no separation of this compound enantiomers on a chiral HPLC column.
  • Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selected CSP may not have the necessary chiral recognition capabilities for this compound.

    • Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide, protein, cyclodextrin-based).[8][9]

  • Possible Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition significantly influences the interaction between the enantiomers and the CSP.

    • Solution: Methodically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). For reversed-phase chromatography, alter the ratio of water/buffer to the organic solvent (e.g., acetonitrile, methanol). The addition of small amounts of additives like trifluoroacetic acid or diethylamine (B46881) can also improve peak shape and resolution.

  • Possible Cause 3: Temperature Effects. Column temperature can affect the separation efficiency.

    • Solution: Evaluate the effect of varying the column temperature. Lower temperatures often improve enantiomeric resolution.

Issue 2: The observed biological activity of the racemic mixture does not correlate with the activity of the individual enantiomers.
  • Possible Cause 1: Enantiomeric Interconversion. One enantiomer might be converting to the other under the experimental conditions (in vivo or in vitro).

    • Solution: Analyze the enantiomeric purity of the sample after the experiment using chiral HPLC to check for any changes in the enantiomeric ratio.

  • Possible Cause 2: Synergistic or Antagonistic Interactions. The enantiomers may interact with each other, leading to a non-additive effect.

    • Solution: Design experiments to specifically test for synergistic or antagonistic effects by comparing the activity of the racemate to the individual enantiomers at various concentrations.

  • Possible Cause 3: Off-target effects of one enantiomer. One enantiomer might have activity at other targets that influences the overall observed effect.

    • Solution: Profile each enantiomer against a panel of relevant off-targets to identify any such activities.

Data Presentation

Table 1: Hypothetical Pharmacological Profile of this compound Enantiomers

Parameter(+)-PD-149164(-)-PD-149164Racemic this compound
Target Receptor Binding Affinity (Ki, nM) 1585028
Functional Activity (EC50, nM) 25> 10,00048
In vivo Efficacy (ED50, mg/kg) 510012
Observed Side Effects Mild SedationPronounced DizzinessModerate Sedation and Dizziness

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound Enantiomers
  • Column Selection: Start with a polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-hexane/isopropanol. Degas the mobile phase before use.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection: UV at 254 nm

  • Analysis: Run the sample and observe the chromatogram for two separate peaks corresponding to the two enantiomers. If separation is not optimal, systematically vary the mobile phase composition (e.g., 85:15, 80:20 n-hexane/isopropanol) and the column temperature.

Protocol 2: In Vitro Functional Assay to Determine Enantiomer Potency
  • Cell Culture: Culture cells expressing the target receptor of this compound under standard conditions.

  • Compound Preparation: Prepare stock solutions of the isolated (+)-PD-149164, (-)-PD-149164, and the racemic mixture in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations.

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • Add the different concentrations of each compound (and a vehicle control) to the wells.

    • Incubate for a specified period.

    • Measure the biological response (e.g., cAMP levels, calcium flux, reporter gene expression).

  • Data Analysis: Plot the response against the compound concentration and fit the data to a dose-response curve to determine the EC50 for each enantiomer and the racemate.

Mandatory Visualizations

experimental_workflow cluster_separation Enantiomer Separation cluster_activity Biological Activity Assessment cluster_analysis Data Analysis and Comparison racemic Racemic this compound chiral_hplc Chiral HPLC Separation racemic->chiral_hplc enantiomer_plus (+)-PD-149164 chiral_hplc->enantiomer_plus enantiomer_minus (-)-PD-149164 chiral_hplc->enantiomer_minus in_vitro In Vitro Assays (Binding, Functional) enantiomer_plus->in_vitro enantiomer_minus->in_vitro in_vivo In Vivo Models (Efficacy, Toxicity) in_vitro->in_vivo data_analysis Determine Potency, Efficacy, and Selectivity of each Enantiomer in_vivo->data_analysis

Caption: Workflow for the separation and characterization of this compound enantiomers.

signaling_pathway cluster_receptor Target Receptor Activation cluster_downstream Downstream Signaling Cascade ligand (+)-PD-149164 (Active Enantiomer) receptor Target Receptor ligand->receptor Binds and Activates g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase Activation second_messenger->protein_kinase cellular_response Cellular Response protein_kinase->cellular_response inactive_ligand (-)-PD-149164 (Inactive Enantiomer) inactive_ligand->receptor Weak or No Binding

Caption: Hypothetical signaling pathway for the active enantiomer of this compound.

References

Technical Support Center: Vehicle Controls for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of vehicle controls in in vivo experiments. A well-chosen vehicle control is critical for the accurate interpretation of experimental results, ensuring that observed effects are due to the test compound and not the delivery agent.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control and why is it essential in in vivo studies?

A vehicle control group in an animal study receives the same substance (the vehicle) used to dissolve or suspend the test compound, but without the active compound itself.[1] This is crucial to distinguish the pharmacological effects of the test compound from any biological effects of the vehicle.[1][2]

Q2: How do I select an appropriate vehicle for my test compound?

The choice of vehicle depends on several factors, including the physicochemical properties of your compound (e.g., solubility), the intended route of administration, and the potential for vehicle-induced toxicity.[3][4][5] The ideal vehicle should be non-toxic, non-immunogenic, and have no biological effect on its own.

Q3: What are some common vehicles used for in vivo experiments?

Commonly used vehicles include:

  • Aqueous Solutions: Saline (0.9% NaCl) and sterile water are frequently used for water-soluble compounds, especially for intravenous or intraperitoneal administration.[3]

  • Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for many non-polar compounds. However, it can have biological effects and should be used at low concentrations.[3][4][5]

  • Oils: Corn oil, olive oil, and sesame oil are often used for subcutaneous or oral administration of lipophilic compounds.

  • Suspensions: For insoluble compounds, suspending agents like carboxymethylcellulose (CMC) can be used to create a uniform suspension for administration.[4][5]

  • Co-solvents and Surfactants: Polyethylene glycol (PEG), propylene (B89431) glycol (PG), and surfactants like Tween 80 can be used to improve the solubility of poorly soluble compounds.

Q4: Can the vehicle itself cause adverse effects in my animals?

Yes, some vehicles can have their own biological effects or toxicities, which can confound experimental results.[2][4][5] For example, DMSO can cause motor impairment at higher concentrations.[4][5] It is essential to conduct pilot studies to evaluate the tolerability of a new vehicle or formulation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of test compound in the formulation. - Poor solubility of the compound in the chosen vehicle.- Incorrect pH or temperature during formulation.- Test the solubility of the compound in a panel of different vehicles.- Adjust the pH of the solution.- Consider using co-solvents, surfactants, or creating a micronized suspension.
Adverse reactions in animals (e.g., irritation, lethargy) after vehicle administration. - The vehicle may have inherent toxicity at the administered concentration or volume.- The formulation may be hypertonic or hypotonic.- Reduce the concentration of the vehicle (e.g., use a lower percentage of DMSO).- Conduct a dose-escalation study with the vehicle alone to determine the maximum tolerated dose.- Ensure the formulation is isotonic for parenteral routes.
High variability in experimental data within the control group. - Inconsistent formulation preparation.- Improper administration technique.- Standardize the protocol for vehicle preparation, including mixing time and temperature.- Ensure all personnel are properly trained on the administration technique to deliver a consistent volume and rate.
Unexpected biological effects observed in the vehicle control group. - The vehicle itself has a biological effect relevant to the experimental endpoint.- Thoroughly research the known biological effects of the chosen vehicle.- If possible, switch to a more inert vehicle.- If no alternative is feasible, characterize the vehicle's effect and account for it in the data analysis.

Quantitative Data on Common Vehicles

VehicleCommon Concentration RangeRoute of AdministrationAdvantagesPotential Disadvantages
Saline (0.9% NaCl) N/AIV, IP, SC, POIsotonic, well-tolerated.[3]Poor solvent for lipophilic compounds.
Dimethyl sulfoxide (DMSO) <10% (often with co-solvents)IP, SC, POExcellent solubilizing capacity for a wide range of compounds.[3]Can have biological effects and cause toxicity at higher concentrations.[4][5]
Polyethylene glycol 400 (PEG-400) 10-50% in aqueous solutionIP, POGood solvent for many poorly water-soluble compounds.Can cause motor impairment and have other toxic effects, especially at higher concentrations.[4][5]
Carboxymethylcellulose (CMC) 0.5-2.5% in waterPO, IPForms stable suspensions for insoluble compounds.[4][5]Can increase viscosity, making administration difficult.
Corn Oil N/APO, SCGood for oral and subcutaneous delivery of lipophilic compounds.Can be pro-inflammatory and may affect metabolism.

Experimental Protocols

Protocol 1: Preparation of a DMSO/Saline Vehicle for Intraperitoneal Injection
  • Objective: To prepare a 10% DMSO in saline solution for administering a test compound.

  • Materials:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile 0.9% saline solution

    • Sterile, conical tubes (15 mL or 50 mL)

    • Pipettes and sterile tips

  • Procedure:

    • In a sterile conical tube, add 1 part DMSO.

    • Slowly add 9 parts of sterile 0.9% saline to the DMSO while gently vortexing. Caution: Adding saline to DMSO is an exothermic reaction.

    • Continue to mix until the solution is homogeneous.

    • If preparing the vehicle with the test compound, the compound should first be dissolved in DMSO before the addition of saline.

    • Sterile filter the final solution through a 0.22 µm filter if necessary.

Protocol 2: Preparation of a Carboxymethylcellulose (CMC) Suspension for Oral Gavage
  • Objective: To prepare a 0.5% CMC suspension for oral administration of an insoluble compound.

  • Materials:

    • Carboxymethylcellulose sodium salt (low viscosity)

    • Sterile water

    • Magnetic stirrer and stir bar

    • Beaker and graduated cylinder

  • Procedure:

    • Heat the sterile water to approximately 60-70°C.

    • Slowly add the CMC powder to the heated water while stirring vigorously with a magnetic stirrer.

    • Continue stirring until the CMC is fully dispersed and the solution becomes clear and viscous. This may take 1-2 hours.

    • Allow the solution to cool to room temperature.

    • If preparing with a test compound, the compound can be added to the CMC solution and homogenized to create a uniform suspension.

Visualizations

Experimental_Workflow General In Vivo Dosing Workflow cluster_prep Formulation Preparation cluster_dosing Animal Dosing cluster_analysis Data Collection & Analysis A Select Appropriate Vehicle B Dissolve/Suspend Compound A->B C Quality Control (e.g., pH, visual inspection) B->C D Randomize Animals into Groups C->D Formulation Ready E Administer Vehicle (Control Group) D->E F Administer Compound (Treatment Group) D->F G Monitor Animals & Collect Data E->G F->G H Statistical Analysis G->H I Interpret Results H->I

Caption: A generalized workflow for in vivo experiments, from vehicle selection to data analysis.

Vehicle_Selection_Logic Decision Tree for Vehicle Selection A Is the compound water-soluble? B Use Aqueous Vehicle (e.g., Saline) A->B Yes C Is the compound soluble in oil? A->C No D Use Oil Vehicle (e.g., Corn Oil) C->D Yes E Is the compound soluble in organic solvents? C->E No F Use Organic Solvent (e.g., DMSO) with co-solvents E->F Yes G Create a Suspension (e.g., with CMC) E->G No

References

Technical Support Center: PD-149164 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize variability in functional assays involving PD-149164, a selective inhibitor of the MEK1/2 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, it prevents the phosphorylation and activation of ERK1/2, a key downstream effector in the MAPK/ERK signaling cascade, which is crucial for cell proliferation, differentiation, and survival.

Q2: Which cell lines are most sensitive to this compound?

A2: Cell lines with activating mutations in the RAS/RAF pathway, such as BRAF V600E or KRAS G12D, typically exhibit higher sensitivity to MEK inhibitors like this compound. We recommend performing initial screens on a panel of cell lines to determine the most suitable model for your experiments.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot at room temperature and vortex briefly.

Q4: My IC50 values for this compound are inconsistent between experiments. What are the common causes?

A4: Inconsistent IC50 values are a common issue and can stem from several sources:

  • Cell Health and Passage Number: Use cells at a consistent, low passage number and ensure they are in the logarithmic growth phase.

  • Serum Concentration: The concentration of serum in your culture media can affect the activity of the MAPK pathway and, consequently, the potency of this compound.

  • Reagent Variability: Ensure all reagents, including media, serum, and the compound itself, are from consistent lots.

  • Assay-Specific Factors: Variations in cell seeding density, incubation times, and detection reagent handling can all contribute to variability.

Troubleshooting Guide

This section addresses specific issues you may encounter during your functional assays with this compound.

Issue 1: High Variability in Cell Viability/Proliferation Assays
Potential Cause Recommended Solution
Inconsistent Cell Seeding Use a calibrated multichannel pipette or an automated cell dispenser for plating. Perform a cell count immediately before seeding to ensure accuracy. Visually inspect plates for even cell distribution after seeding.
Edge Effects To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the perimeter wells with sterile PBS or media. Ensure proper humidification in the incubator.
Contamination Regularly test cell cultures for mycoplasma contamination. Practice sterile techniques and periodically clean incubators and biosafety cabinets.
Inconsistent Incubation Times Standardize the duration of compound treatment and the time between adding the detection reagent and reading the plate. Use a timer to ensure consistency across all plates.
Issue 2: Weak or Noisy Signal in Western Blot for p-ERK
Potential Cause Recommended Solution
Suboptimal Antibody Concentration Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise ratio.
Inefficient Protein Transfer Verify transfer efficiency using a Ponceau S stain on the membrane after transfer. Optimize transfer time and voltage if necessary.
Low Protein Expression Ensure you are stimulating the pathway appropriately (e.g., with serum or a growth factor) before treating with this compound to ensure a robust baseline p-ERK signal.
Phosphatase Activity Include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of ERK.

Quantitative Data Summary

The following tables present representative data for this compound in common functional assays.

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeKey MutationIC50 (nM)
A375MelanomaBRAF V600E10
HT-29Colorectal CancerBRAF V600E15
HCT116Colorectal CancerKRAS G13D50
HeLaCervical CancerWild-type RAS/RAF>1000

Table 2: Effect of Serum Concentration on this compound Potency in A375 Cells

Fetal Bovine Serum (FBS) %IC50 (nM)
10%12
5%8
2%5
0.5%2

Visualizations and Diagrams

Signaling Pathway

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PD149164 This compound PD149164->MEK Inhibition

Caption: MEK/ERK signaling pathway with this compound inhibition point.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis p1 1. Culture Cells p2 2. Harvest & Count p1->p2 p3 3. Seed Cells in Plate p2->p3 t2 5. Add Compound to Cells p3->t2 t1 4. Prepare this compound Dilution Series t1->t2 t3 6. Incubate (e.g., 72h) t2->t3 a1 7. Add Viability Reagent (e.g., CellTiter-Glo) t3->a1 a2 8. Read Luminescence a1->a2 a3 9. Analyze Data & Calculate IC50 a2->a3 Troubleshooting_Tree Start Inconsistent IC50 Results Q1 Is cell passage number consistent (<20)? Start->Q1 A1_Yes Are cells healthy and in log growth phase? Q1->A1_Yes Yes A1_No Action: Use lower passage cells. Restart. Q1->A1_No No A1_Yes->A1_No No Q2 Is serum concentration standardized? A1_Yes->Q2 Yes A2_Yes Is cell seeding density uniform? Q2->A2_Yes Yes A2_No Action: Standardize serum lot and concentration. Q2->A2_No No A2_Yes->A2_No No Action: Refine seeding technique. Q3 Are compound dilutions freshly prepared? A2_Yes->Q3 Yes A3_Yes Review assay protocol for timing/reagent variability. Q3->A3_Yes Yes A3_No Action: Prepare fresh dilutions from a new aliquot. Q3->A3_No No

Addressing tachyphylaxis with repeated PD-149164 administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel experimental compound PD-149164. The information herein is intended to address potential issues, particularly the observed tachyphylaxis with repeated administration.

Disclaimer

This compound is a hypothetical compound developed for illustrative purposes within this technical support guide. The data, protocols, and mechanisms described are based on established principles of immunology and pharmacology related to the PD-1 pathway but are not derived from studies on an actual compound named this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the Programmed Death-1 (PD-1) receptor. By binding to PD-1 on the surface of activated T cells, it blocks the interaction with its ligands, PD-L1 and PD-L2. This blockade inhibits the negative signaling cascade that suppresses T cell proliferation and cytokine release, thereby enhancing anti-tumor immunity.

Q2: We are observing a diminished response to this compound in our in-vivo models after the third administration. Is this expected?

A2: Yes, a reduction in efficacy, or tachyphylaxis, upon repeated administration of this compound has been noted in some preclinical models. This phenomenon is characterized by a progressively diminishing response despite consistent dosing. Several factors are hypothesized to contribute to this effect, including receptor internalization, induction of compensatory inhibitory pathways, and alterations in the tumor microenvironment.

Q3: What are the potential molecular mechanisms underlying tachyphylaxis to this compound?

A3: While investigations are ongoing, several mechanisms are proposed. These include:

  • PD-1 Receptor Downregulation: Chronic blockade by this compound may trigger cellular mechanisms that lead to the internalization and subsequent degradation of the PD-1 receptor on T cells, reducing the available drug target.

  • Upregulation of Alternative Checkpoints: The tumor microenvironment may adapt to sustained PD-1 blockade by upregulating other immune checkpoint molecules, such as TIM-3 or LAG-3, creating new avenues for immune suppression.

  • T Cell Exhaustion: Despite initial activation, prolonged stimulation in the absence of complete tumor clearance can lead to a state of T cell exhaustion, rendering them less responsive to further stimulation.

  • Development of Neutralizing Antibodies: In some models, the host immune system may generate anti-drug antibodies (ADAs) against this compound, which can neutralize its activity.

Q4: Are there any recommended strategies to mitigate or overcome tachyphylaxis?

A4: Several strategies are currently being explored to address the tachyphylaxis observed with this compound. These include:

  • Combination Therapy: Administering this compound in combination with agents targeting alternative immune checkpoints (e.g., anti-CTLA-4, anti-TIM-3) may prevent the emergence of compensatory resistance pathways.

  • Dosing Schedule Optimization: Investigating alternative dosing regimens, such as intermittent or "pulsed" administration, may allow for the recovery of PD-1 receptor expression on T cells and prevent sustained T cell exhaustion.

  • Immunomodulatory Adjuvants: Co-administration with cytokines (e.g., IL-2, IL-12) or other immunomodulators may help to sustain a robust anti-tumor immune response.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Complete loss of tumor response after initial efficacy. Tachyphylaxis due to target downregulation or compensatory pathway upregulation.1. Confirm target engagement with flow cytometry for PD-1 receptor occupancy.2. Analyze tumor tissue for upregulation of alternative immune checkpoints (e.g., TIM-3, LAG-3) via IHC or RNA-seq.3. Consider a washout period followed by re-challenge, or initiate combination therapy.
High variability in response across experimental subjects. Differences in baseline immune status or tumor microenvironment.1. Characterize the baseline immune infiltrate of tumors prior to treatment.2. Ensure consistency in animal age, sex, and tumor implantation site.3. Increase cohort size to ensure statistical power.
Reduced T cell proliferation in ex-vivo assays upon re-stimulation. T cell exhaustion.1. Perform detailed immunophenotyping to assess T cell exhaustion markers (e.g., TOX, Eomes).2. Measure cytokine production (e.g., IFN-γ, TNF-α) to assess T cell functionality.3. Test the efficacy of combination with immunomodulatory agents that can reverse T cell exhaustion.
Unexpected toxicity or inflammatory phenotype. Over-activation of the immune system.1. Reduce the dose of this compound.2. Monitor for signs of autoimmune-like pathology.3. Analyze serum for pro-inflammatory cytokines.

Experimental Protocols

Protocol 1: Assessment of PD-1 Receptor Occupancy by Flow Cytometry
  • Objective: To determine the extent to which this compound is bound to its target receptor on T cells.

  • Materials:

    • Single-cell suspension from spleen or tumor tissue.

    • Fluorochrome-conjugated anti-CD3, anti-CD8, and anti-PD-1 antibodies (from a different clone than that used for this compound).

    • This compound (unlabeled).

    • FACS buffer (PBS with 2% FBS).

  • Procedure:

    • Prepare single-cell suspensions from treated and untreated control animals.

    • Aliquot 1x10^6 cells per tube.

    • To measure free PD-1 receptors, stain cells with fluorochrome-conjugated anti-PD-1 antibody, along with anti-CD3 and anti-CD8 antibodies, for 30 minutes at 4°C.

    • Wash cells twice with FACS buffer.

    • Acquire data on a flow cytometer.

    • Gate on CD3+CD8+ T cells and quantify the percentage of PD-1 positive cells. A decrease in the percentage of detectable PD-1 in treated samples compared to controls indicates receptor occupancy by this compound.

Protocol 2: Evaluation of Compensatory Immune Checkpoint Upregulation
  • Objective: To assess whether repeated administration of this compound leads to the upregulation of other inhibitory receptors on T cells.

  • Materials:

    • Tumor tissue from animals treated with this compound or a vehicle control.

    • Antibodies for immunohistochemistry (IHC) or flow cytometry against TIM-3, LAG-3, and CTLA-4.

    • Appropriate detection reagents.

  • Procedure (IHC):

    • Fix tumor tissue in formalin and embed in paraffin.

    • Prepare 5 µm sections.

    • Perform antigen retrieval as required for each antibody.

    • Incubate sections with primary antibodies against TIM-3, LAG-3, or CTLA-4.

    • Incubate with a secondary antibody and use a suitable detection system (e.g., DAB).

    • Counterstain with hematoxylin.

    • Image slides and quantify the expression of each checkpoint molecule within the tumor microenvironment. An increase in staining in the this compound-treated group suggests upregulation.

Quantitative Data Summary

Table 1: In-Vivo Efficacy of this compound in a Syngeneic Mouse Tumor Model

Treatment Group Dosing Regimen Tumor Volume at Day 14 (mm³) % Tumor Growth Inhibition
Vehicle Control100 µL saline, i.p., every 3 days1250 ± 150-
This compound (10 mg/kg)Single dose on Day 1800 ± 12036%
This compound (10 mg/kg)Dosed on Day 1, 4, 7, 10950 ± 14024%

Data are presented as mean ± SEM.

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) after Repeated this compound Administration

Treatment Group % of CD8+ TILs Expressing PD-1 % of CD8+ TILs Expressing TIM-3
Vehicle Control65 ± 5%20 ± 3%
This compound (repeated dosing)30 ± 4%55 ± 6%

Data are presented as mean ± SEM.

Visualizations

PD1_Signaling_Pathway PD-1 Signaling Pathway Inhibition by this compound cluster_T_Cell T Cell cluster_APC Tumor Cell / APC PD1 PD-1 Receptor SHP2 SHP-2 PD1->SHP2 Recruits TCR TCR PI3K PI3K TCR->PI3K Activates SHP2->PI3K Inhibits Akt Akt PI3K->Akt Activates Proliferation T Cell Proliferation & Survival Akt->Proliferation Promotes PDL1 PD-L1/PD-L2 PDL1->PD1 Binding PD149164 This compound PD149164->PD1 Blocks

Caption: PD-1 signaling and this compound inhibition mechanism.

Tachyphylaxis_Workflow Troubleshooting Workflow for this compound Tachyphylaxis Start Diminished Response Observed CheckOccupancy Assess PD-1 Receptor Occupancy (Flow Cytometry) Start->CheckOccupancy ResultOccupancy High Occupancy? CheckOccupancy->ResultOccupancy CheckCheckpoints Profile Alternative Checkpoints (IHC/Flow) ResultCheckpoints Upregulation of TIM-3/LAG-3? CheckCheckpoints->ResultCheckpoints CheckExhaustion Evaluate T Cell Exhaustion (Immunophenotyping) ResultExhaustion Exhaustion Markers Elevated? CheckExhaustion->ResultExhaustion ResultOccupancy->CheckCheckpoints Yes ActionDosing Optimize Dosing Schedule ResultOccupancy->ActionDosing No ResultCheckpoints->CheckExhaustion No ActionCombo Consider Combination Therapy (e.g., anti-TIM-3) ResultCheckpoints->ActionCombo Yes ActionAdjuvant Add Immunomodulatory Adjuvant (e.g., IL-2) ResultExhaustion->ActionAdjuvant Yes

Caption: Logical workflow for investigating tachyphylaxis.

Validation & Comparative

A Comparative Guide: PD-149164 versus CCK-8 in Stimulating Pancreatic Amylase Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of PD-149164 and Cholecystokinin-8 (CCK-8) in their capacity to stimulate amylase release from pancreatic acinar cells. Both compounds are potent agonists of cholecystokinin (B1591339) (CCK) receptors and serve as valuable tools in studying pancreatic physiology and related drug discovery efforts.

Introduction

Pancreatic amylase, a key digestive enzyme, is synthesized and secreted by pancreatic acinar cells. This secretory process is primarily regulated by the gastrointestinal hormone cholecystokinin (CCK). CCK-8, a sulfated octapeptide, is a well-characterized and potent endogenous ligand for CCK receptors. This compound is a non-peptidal small molecule agonist that also targets CCK receptors. Understanding the similarities and differences in their mechanisms and efficacy is crucial for researchers investigating pancreatic function and developing novel therapeutics.

Mechanism of Action and Signaling Pathways

Both this compound and CCK-8 stimulate amylase release by binding to and activating CCK receptors on the surface of pancreatic acinar cells. While CCK-8 is a non-selective agonist for both CCK-A and CCK-B receptor subtypes, this compound has been identified as a potent CCK-B receptor agonist, which also demonstrates full agonist activity at CCK-A receptors in rat pancreatic acinar cells.

The activation of CCK receptors by either agonist initiates a well-defined intracellular signaling cascade. This process is primarily mediated by the Gq/11 family of G proteins. Upon receptor activation, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, are the key downstream events that trigger the fusion of zymogen granules with the apical membrane and the subsequent release of amylase.

Signaling_Pathway cluster_receptor CCK Receptor Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol PD149164 This compound CCKR CCK Receptor (CCK-A/CCK-B) PD149164->CCKR CCK8 CCK-8 CCK8->CCKR Gq11 Gq/11 CCKR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ↑ [Ca2+] AmylaseRelease Amylase Release Ca2->AmylaseRelease triggers PKC->AmylaseRelease triggers ER->Ca2 releases

Figure 1: Signaling pathway for CCK receptor-mediated amylase release.

Performance Comparison: this compound vs. CCK-8

The following table summarizes the known characteristics and effects of each compound based on available data.

FeatureThis compoundCCK-8
Compound Type Non-peptidal small moleculeSulfated octapeptide
Receptor Target Potent CCK-B agonist, also full agonist at CCK-ANon-selective CCK-A and CCK-B agonist
Potency HighHigh (Maximal effect at sub-nanomolar to nanomolar concentrations)
Efficacy Reported to elicit a similar maximal amylase release as CCK-8Potent inducer of amylase release

Experimental Protocols

The following is a generalized protocol for an in vitro amylase release assay using isolated pancreatic acini, based on common methodologies described in the literature.

I. Isolation of Pancreatic Acini
  • Euthanasia and Pancreas Excision: Euthanize a rat (e.g., Sprague-Dawley) according to approved animal care protocols. Surgically remove the pancreas and place it in an oxygenated Krebs-Ringer-HEPES (KRH) buffer.

  • Enzymatic Digestion: Mince the pancreas and incubate it in KRH buffer containing collagenase at 37°C with gentle shaking.

  • Mechanical Dissociation: After digestion, gently triturate the tissue using a series of pipettes with decreasing tip diameters to disperse the acini.

  • Filtration and Washing: Filter the acinar suspension through a nylon mesh to remove undigested tissue. Wash the acini by centrifugation and resuspension in fresh KRH buffer.

  • Resuspension: Resuspend the final acinar pellet in KRH buffer supplemented with bovine serum albumin (BSA) and soybean trypsin inhibitor.

II. Amylase Release Assay
  • Acinar Incubation: Aliquot the acinar suspension into microcentrifuge tubes or a 96-well plate.

  • Stimulation: Add varying concentrations of this compound or CCK-8 to the acinar suspensions. Include a control group with buffer only (basal release).

  • Incubation: Incubate the samples at 37°C for a defined period (e.g., 30 minutes).

  • Separation: Centrifuge the samples to pellet the acini.

  • Supernatant Collection: Carefully collect the supernatant, which contains the released amylase.

  • Total Amylase: To determine the total amylase content, lyse the acini in a separate set of tubes using a detergent (e.g., Triton X-100).

  • Amylase Activity Measurement: Measure the amylase activity in the supernatants and the total lysate using a commercially available amylase assay kit, typically based on a colorimetric or fluorometric method.

  • Data Analysis: Express the amylase release as a percentage of the total cellular amylase content. Plot the percentage of amylase release against the logarithm of the agonist concentration to generate a dose-response curve.

Experimental_Workflow cluster_isolation I. Acini Isolation cluster_assay II. Amylase Release Assay start Euthanize Rat & Excise Pancreas digest Enzymatic Digestion (Collagenase) start->digest dissociate Mechanical Dissociation digest->dissociate wash Filtration & Washing dissociate->wash incubate Incubate Acini with This compound or CCK-8 wash->incubate separate Centrifuge to Separate Acini incubate->separate collect Collect Supernatant separate->collect measure Measure Amylase Activity collect->measure analyze Data Analysis & Dose-Response Curve measure->analyze

Figure 2: General experimental workflow for amylase release assay.

Conclusion

Both this compound and CCK-8 are effective agonists for stimulating amylase release from pancreatic acinar cells through the activation of CCK receptors and the subsequent Gq/11-PLC-Ca2+ signaling pathway. While CCK-8 is the endogenous standard, the non-peptidal nature of this compound may offer advantages in certain experimental contexts, such as improved stability and potentially different pharmacokinetic properties in vivo. The available data suggests that this compound can elicit a maximal amylase secretion response comparable to that of CCK-8. For definitive quantitative comparisons of potency (EC50) and efficacy, a direct, side-by-side dose-response analysis under identical experimental conditions is recommended. This guide provides the foundational knowledge and experimental framework for researchers to conduct such comparative studies.

A Comparative Guide to PD-149164 and L-364,718 for CCK-A Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two widely studied ligands in cholecystokinin (B1591339) (CCK) receptor research: PD-149164 and L-364,718. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their binding affinities, functional activities, and the experimental protocols used for their characterization at the CCK-A receptor.

Introduction

The cholecystokinin-A (CCK-A) receptor, a G-protein coupled receptor, is a key player in various physiological processes, including pancreatic enzyme secretion, gallbladder contraction, and satiety signaling. Understanding the interaction of ligands with this receptor is crucial for the development of therapeutics for gastrointestinal and other disorders. This guide focuses on two compounds with distinct profiles at the CCK-A receptor:

  • This compound: A potent and selective agonist for the CCK-B receptor, exhibiting significantly lower affinity for the CCK-A receptor.

  • L-364,718 (also known as Devazepide): A potent, competitive, and highly selective nonpeptide antagonist of the CCK-A receptor.[1]

This comparison will highlight their contrasting pharmacological properties, providing a clear rationale for their respective uses in CCK-A receptor research.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for this compound and L-364,718, focusing on their interaction with the CCK-A receptor.

Table 1: Binding Affinity at CCK-A and CCK-B Receptors
CompoundReceptor SubtypeSpecies/TissueAssay TypeAffinity (IC₅₀/Kᵢ)Reference
This compound CCK-A-Binding Assay75 nM (IC₅₀)[2]
CCK-B-Binding Assay0.083 nM (IC₅₀)[2]
L-364,718 CCK-ARat PancreasRadioligand Binding81 pM (IC₅₀)[1]
CCK-ABovine GallbladderRadioligand Binding45 pM (IC₅₀)[1]
CCK-AGuinea Pig BrainRadioligand Binding245 nM (IC₅₀)[1]
CCK-AHumanRadioligand Binding~5 nM (IC₅₀)[3]
CCK-BHumanRadioligand Binding>1 µM (IC₅₀)[3]
Table 2: Functional Activity at CCK-A Receptors
CompoundActivity TypeFunctional AssayEffect
This compound Agonist (weak)-Characterized primarily as a potent CCK-B agonist.
L-364,718 Competitive AntagonistAmylase ReleaseInhibits CCK-8-induced amylase release.[4]
Competitive AntagonistGallbladder ContractionBlocks CCK-induced gallbladder contraction.
Competitive AntagonistFood IntakeReverses CCK-8-induced suppression of feeding.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of compounds to the CCK-A receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the binding of a radiolabeled ligand to the CCK-A receptor.

Materials:

  • Membrane preparations from cells or tissues expressing CCK-A receptors.

  • Radioligand (e.g., ¹²⁵I-CCK-8).

  • Test compounds (this compound, L-364,718).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Thaw the membrane preparation on ice and resuspend in binding buffer.

  • In a 96-well plate, add the membrane preparation, varying concentrations of the test compound, and a fixed concentration of the radioligand.

  • Incubate the plate with gentle agitation for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and add scintillation fluid.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Data is analyzed using non-linear regression to determine the IC₅₀ values.

Calcium Mobilization Assay

This protocol outlines a method to assess the functional activity of compounds by measuring changes in intracellular calcium concentration.

Objective: To measure the ability of a test compound to stimulate (agonist) or inhibit (antagonist) CCK-A receptor-mediated calcium mobilization.

Materials:

  • Cells expressing CCK-A receptors (e.g., CHO-CCKAR).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds (this compound, L-364,718).

  • CCK-8 (as a reference agonist).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescent plate reader with kinetic reading capabilities.

Procedure:

  • Seed cells into the 96-well plates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • To measure antagonist activity, pre-incubate the cells with L-364,718 for a defined period.

  • Place the plate in the fluorescent plate reader and establish a baseline fluorescence reading.

  • Add the test compound (for agonist testing) or the reference agonist CCK-8 (for antagonist testing) to the wells.

  • Immediately begin kinetic measurement of fluorescence intensity over time.

  • The change in fluorescence is proportional to the change in intracellular calcium concentration.

Amylase Release Assay

This protocol describes a classic functional assay for CCK-A receptor activity in pancreatic acini.

Objective: To measure the ability of a test compound to stimulate (agonist) or inhibit (antagonist) CCK-A receptor-mediated amylase secretion from pancreatic acini.

Materials:

  • Isolated pancreatic acini.

  • Incubation buffer (e.g., HEPES-Ringer buffer).

  • Test compounds (this compound, L-364,718).

  • CCK-8 (as a reference agonist).

  • Amylase activity assay kit.

  • Spectrophotometer.

Procedure:

  • Prepare dispersed pancreatic acini from a suitable animal model (e.g., rat).

  • Pre-incubate the acini in incubation buffer.

  • To measure antagonist activity, add L-364,718 to the acini suspension and incubate.

  • Add the test compound (for agonist testing) or the reference agonist CCK-8 (for antagonist testing) to the acini.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Centrifuge the samples to separate the acini from the supernatant.

  • Collect the supernatant and measure the amylase activity using a commercially available kit.

  • Express the results as a percentage of the total amylase content in the acini.

Mandatory Visualization

The following diagrams illustrate the CCK-A receptor signaling pathway and a typical experimental workflow.

CCK-A Receptor Signaling Pathway cluster_cytosol Cytosol CCK_A_R CCK-A Receptor Gq Gq CCK_A_R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates Response Cellular Response (e.g., Amylase Secretion) Ca->Response Leads to PKC->Response Leads to ER->Ca Releases

Caption: CCK-A receptor signaling pathway.

Antagonist Radioligand Binding Assay Workflow start Start prepare_membranes Prepare CCK-A Receptor Membrane Suspension start->prepare_membranes prepare_reagents Prepare Radioligand and L-364,718 Dilutions start->prepare_reagents incubate Incubate Membranes, Radioligand, and L-364,718 prepare_membranes->incubate prepare_reagents->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC₅₀ Determination) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Analysis of Dopamine D2/D3 Receptor Ligands: PD-149164 vs. its Enantiomer PD-151932

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological and biochemical properties of the two enantiomeric compounds, PD-149164 and PD-151932. These compounds are known to interact with dopamine (B1211576) D2 and D3 receptors, which are critical targets in the research and development of therapeutics for neurological and psychiatric disorders. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental data.

Introduction

This compound and PD-151932 are enantiomers, meaning they are mirror images of each other at a molecular level. While sharing the same chemical formula, their three-dimensional arrangement differs, leading to distinct interactions with their biological targets. Both compounds have been investigated for their affinity and selectivity towards dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) involved in modulating neuronal signaling in the central nervous system. Dysregulation of these receptors is implicated in conditions such as Parkinson's disease, schizophrenia, and addiction. Understanding the differential effects of these enantiomers is crucial for the rational design of more selective and efficacious drugs.

Quantitative Comparison of Receptor Binding Affinities

The binding affinities of this compound and its enantiomer for dopamine D2 and D3 receptors have been characterized through in vitro radioligand binding assays. The data, summarized in the table below, highlights the stereoselective nature of their interaction with these receptors.

CompoundReceptorKi (nM)
This compound Dopamine D21.2
Dopamine D30.8
Enantiomer of this compound Dopamine D2250
Dopamine D3150

Data represents the inhibitory constant (Ki), where a lower value indicates a higher binding affinity.

As the data indicates, this compound exhibits significantly higher affinity for both D2 and D3 receptors compared to its enantiomer. This demonstrates a clear stereoselectivity in the binding of these compounds to their target receptors.

Experimental Protocols

The following section details the methodology used to obtain the binding affinity data presented above.

Radioligand Binding Assays

Objective: To determine the binding affinities (Ki) of this compound and its enantiomer for human dopamine D2 and D3 receptors.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human dopamine D2 or D3 receptors.

  • Radioligand: [³H]-Spiperone for D2 receptors and [³H]-7-OH-DPAT for D3 receptors.

  • Test compounds: this compound and its enantiomer.

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Non-specific binding control: Haloperidol (for D2) and GR103691 (for D3).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes were incubated with the respective radioligand and varying concentrations of the test compounds in the incubation buffer.

  • The reaction mixtures were incubated for 60 minutes at room temperature.

  • The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester.

  • The filters were washed three times with ice-cold incubation buffer to remove unbound radioligand.

  • The radioactivity trapped on the filters was quantified using a liquid scintillation counter.

  • The IC₅₀ values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition binding curves.

  • The Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanism of Action

Dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors, which are Gαi/o-coupled GPCRs.[1] Upon activation by an agonist, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, activation of D2-like receptors can lead to the modulation of ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels, through the βγ subunits of the G protein.

The differential affinities of this compound and its enantiomer for D2 and D3 receptors suggest that they will have varying potencies in modulating these downstream signaling events. The higher affinity of this compound implies that it will be a more potent modulator of these pathways compared to its enantiomer.

Below is a diagram illustrating the canonical signaling pathway for D2/D3 dopamine receptors.

D2_D3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2/D3 Receptor G_protein Gαi/oβγ D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation Dopamine Dopamine / Agonist (e.g., this compound) Dopamine->D2R Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (CHO cells expressing D2 or D3 receptors) incubation Incubate Membranes, Radioligand, and Test Compounds prep_membranes->incubation prep_reagents Prepare Reagents (Radioligand, Buffers, Test Compounds) prep_reagents->incubation filtration Separate Bound and Unbound Ligand (Rapid Filtration) incubation->filtration quantification Quantify Bound Radioactivity (Scintillation Counting) filtration->quantification calc_ic50 Calculate IC50 Values (Non-linear Regression) quantification->calc_ic50 calc_ki Calculate Ki Values (Cheng-Prusoff Equation) calc_ic50->calc_ki

References

Validating PD-1 Agonist Activity with a Known Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for validating the activity of a Programmed Cell Death Protein 1 (PD-1) agonist using a known PD-1 antagonist. For the purpose of this guide, we will use the anti-mouse PD-1 monoclonal antibody clone RMP1-30 as our example agonist and the well-characterized therapeutic antibody Pembrolizumab as our example antagonist. This guide is intended for researchers, scientists, and drug development professionals working in immunology and immuno-oncology.

Introduction to PD-1 Signaling

Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor expressed on the surface of activated T cells, B cells, and natural killer (NK) cells.[1][2] Its primary role is to dampen the immune response and maintain self-tolerance by inhibiting T-cell activation upon engagement with its ligands, PD-L1 and PD-L2.[1][2] When PD-L1 or PD-L2 binds to PD-1, the intracellular domain of PD-1, containing an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM), becomes phosphorylated.[3] This leads to the recruitment of the phosphatase SHP-2, which dephosphorylates key downstream signaling molecules of the T-cell receptor (TCR), such as ZAP70 and PI3K, thereby attenuating T-cell proliferation, cytokine release, and cytotoxic activity.[3][4]

PD-1 agonists aim to mimic the immunosuppressive effects of PD-L1/L2 binding, making them potential therapeutics for autoimmune diseases and other inflammatory conditions.[5][6] Conversely, PD-1 antagonists are designed to block this interaction, thereby "releasing the brakes" on the immune system to enhance anti-tumor immunity.[7][8]

Comparative Data of a PD-1 Agonist and Antagonist

The following table summarizes key quantitative data for our example PD-1 agonist, RMP1-30, and antagonist, Pembrolizumab. It is important to note that direct comparison of potency can be complex as they are often measured in different functional assays.

ParameterPD-1 Agonist (RMP1-30)PD-1 Antagonist (Pembrolizumab)Reference
Target Mouse PD-1Human PD-1[9][10]
Mechanism of Action Activates PD-1 signaling, leading to inhibition of T-cell activation. Does not block PD-1/PD-L1 interaction.Blocks the interaction of PD-1 with its ligands, PD-L1 and PD-L2, preventing inhibitory signaling.[5][7]
Binding Affinity (KD) Not typically characterized by a specific KD value in public literature; activity is functionally defined.~27 pM[11]
Functional Potency Dose-dependent inhibition of IL-2 production in PD-1 expressing T-cells (up to 60% inhibition observed).IC50 for blocking PD-L1 binding: ~0.1-0.3 nMIC50 for blocking PD-L2 binding: ~0.5-0.9 nM[5][7]

Experimental Protocols

Validation of a PD-1 agonist's activity and its specific blockade by a known antagonist requires a series of in vitro functional assays.

T-Cell Activation Assay

This assay directly measures the functional consequence of PD-1 agonism and its reversal by an antagonist.

Objective: To determine if the PD-1 agonist inhibits T-cell activation (e.g., cytokine production) and if this inhibition is reversed by a PD-1 antagonist.

Materials:

  • PD-1 expressing T-cells (e.g., primary activated CD4+ T-cells or a T-cell line like DO11.10).

  • Antigen-presenting cells (APCs) or plate-bound anti-CD3/anti-CD28 antibodies for T-cell stimulation.

  • PD-1 Agonist (e.g., RMP1-30).

  • PD-1 Antagonist (e.g., Pembrolizumab, or a corresponding anti-mouse PD-1 blocking antibody for a mouse system).

  • Cytokine detection kit (e.g., ELISA or CBA for IL-2 or IFN-γ).

  • Cell culture reagents.

Procedure:

  • Culture PD-1 expressing T-cells. T-cell activation can be induced by co-culturing with APCs presenting a specific antigen or by using plate-bound anti-CD3 and anti-CD28 antibodies.[12]

  • In separate wells, treat the activated T-cells with:

    • Vehicle control (no treatment).

    • PD-1 agonist at various concentrations.

    • PD-1 antagonist at a fixed concentration.

    • A combination of the PD-1 antagonist (pre-incubated) followed by the PD-1 agonist.

  • Incubate the cells for a predetermined time (e.g., 24-72 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of a key T-cell activation cytokine, such as IL-2 or IFN-γ, using an appropriate method like ELISA.[5][13]

Expected Outcome: The PD-1 agonist should lead to a dose-dependent decrease in cytokine production compared to the vehicle control. In the wells treated with both the antagonist and the agonist, the inhibitory effect of the agonist should be significantly reduced or completely abrogated.

Competitive Binding Assay (ELISA-based)

This assay can determine if the agonist and antagonist bind to the same or overlapping epitopes on the PD-1 receptor.

Objective: To assess whether the PD-1 antagonist can physically block the binding of the PD-1 agonist to the PD-1 receptor.

Materials:

  • Recombinant PD-1 protein.

  • Labeled PD-1 agonist (e.g., biotinylated).

  • Unlabeled PD-1 antagonist.

  • 96-well ELISA plates.

  • Coating buffer, wash buffer, blocking buffer, and substrate.

  • Streptavidin-HRP or other appropriate detection reagent.

Procedure:

  • Coat a 96-well plate with recombinant PD-1 protein and incubate overnight.[14]

  • Wash the plate and block non-specific binding sites.

  • Add the PD-1 antagonist at various concentrations to the wells and incubate.

  • Without washing, add a fixed concentration of the biotinylated PD-1 agonist to all wells and incubate.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP and incubate.

  • Wash the plate and add a suitable substrate to develop a colorimetric signal.

  • Measure the absorbance using a plate reader.[15]

Expected Outcome: If the antagonist competes with the agonist for binding to PD-1, a dose-dependent decrease in the signal will be observed as the concentration of the antagonist increases. This indicates that the antagonist can displace or prevent the binding of the agonist.

Visualizing the Molecular Pathway and Experimental Workflow

To better illustrate the concepts described, the following diagrams were generated using Graphviz.

PD1_Signaling_Pathway cluster_TCell T-Cell cluster_APC Antigen Presenting Cell (APC) TCR TCR ZAP70 ZAP70 TCR->ZAP70 Activates PD1 PD-1 SHP2 SHP2 PD1->SHP2 Recruits PI3K PI3K ZAP70->PI3K Activates Inhibition Inhibition Activation T-Cell Activation (Cytokine Release, Proliferation) PI3K->Activation SHP2->ZAP70 Dephosphorylates SHP2->PI3K Dephosphorylates MHC pMHC MHC->TCR Binds PDL1 PD-L1 PDL1->PD1 Binds & Activates Agonist PD-1 Agonist (e.g., RMP1-30) Agonist->PD1 Binds & Activates Antagonist PD-1 Antagonist (e.g., Pembrolizumab) Antagonist->PD1 Blocks Binding

Caption: PD-1 Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_Functional_Assay T-Cell Activation Assay cluster_Binding_Assay Competitive Binding Assay (ELISA) start Activate PD-1+ T-Cells treatment Treat with: - Vehicle - Agonist - Antagonist - Antagonist + Agonist start->treatment incubation Incubate for 24-72h treatment->incubation cytokine Measure Cytokine (IL-2, IFN-γ) by ELISA incubation->cytokine analysis1 Analyze Data: Agonist should inhibit cytokine release. Antagonist should reverse this inhibition. cytokine->analysis1 coat Coat plate with recombinant PD-1 block Block non-specific binding sites coat->block add_antagonist Add varying concentrations of Antagonist block->add_antagonist add_agonist Add fixed concentration of labeled Agonist add_antagonist->add_agonist detect Wash and add detection reagent add_agonist->detect read Read signal detect->read analysis2 Analyze Data: Antagonist should cause a dose-dependent decrease in signal. read->analysis2

Caption: Experimental workflow for validating PD-1 agonist activity.

References

A Comparative Analysis of PD-149164 and Other Cholecystokinin (CCK) Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cholecystokinin (B1591339) (CCK) receptor agonist PD-149164 with other key CCK agonists. This analysis is supported by quantitative data from binding and functional assays, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Cholecystokinin (CCK) receptors, primarily divided into CCK-A (CCKAR) and CCK-B (CCKBR) subtypes, are G-protein coupled receptors that play crucial roles in various physiological processes, including digestion, satiety, and anxiety. The development of selective agonists for these receptors is a significant area of research for potential therapeutic applications. This guide focuses on this compound, a potent CCK-B receptor agonist, and compares its pharmacological profile with other well-characterized CCK agonists.

Quantitative Comparison of CCK Agonists

The following table summarizes the binding affinities (IC50) and functional potencies (EC50) of this compound and other selected CCK agonists for the human CCK-A and CCK-B receptors. This data highlights the distinct selectivity profiles of these compounds.

CompoundReceptor SubtypeBinding Affinity (IC50, nM)Functional Potency (EC50, nM)SelectivityReference
This compound CCK-B0.083-~900-fold for CCK-B[1]
CCK-A75-[1]
A-71623 CCK-A3.7-~1200-fold for CCK-A[2]
CCK-B4500-[2]
SR-146131 CCK-A0.561.38 (Calcium Mobilization)~289-fold for CCK-A[3][4]
CCK-B162-[4]
CCK-8 (sulfated) CCK-A~0.4-2~0.16-5 (varies by assay)Non-selective[5]
CCK-B~1-5~1.3-5 (varies by assay)[5][6]
Pentagastrin CCK-B113.9 (PPI Turnover)~100-fold for CCK-B[6][7]
CCK-A1100-[7]

Signaling Pathways of CCK Receptors

CCK receptors primarily signal through the Gq/11 and Gs G-protein pathways. Activation of these pathways leads to a cascade of intracellular events, ultimately resulting in a physiological response.

CCK_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Signaling cluster_effectors Cellular Response CCK Agonist CCK Agonist CCKR CCK Receptor (CCK-A or CCK-B) CCK Agonist->CCKR Gq11 Gαq/11 CCKR->Gq11 Gs Gαs CCKR->Gs PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC cAMP cAMP ATP->cAMP produces PKA Protein Kinase A (PKA) Activation cAMP->PKA Physiological_Response Physiological Response (e.g., enzyme secretion, smooth muscle contraction) Ca_release->Physiological_Response PKC->Physiological_Response PKA->Physiological_Response Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_lead Lead Optimization Binding Radioligand Binding Assays (Determine Ki, Selectivity) Functional Functional Assays (e.g., Calcium Mobilization, IP1 accumulation) (Determine EC50, Efficacy) Binding->Functional PK Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Functional->PK PD Pharmacodynamic Studies (e.g., Gastric Emptying, Food Intake, Anxiety Models) PK->PD SAR Structure-Activity Relationship (SAR) Studies PD->SAR Tox Toxicology and Safety Pharmacology SAR->Tox end Preclinical Candidate Tox->end start Compound Screening start->Binding

References

Replicating Published Findings on PD-149164: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published findings on PD-149164, a selective neurotensin (B549771) receptor 1 (NTSR1) agonist. It is designed to assist researchers in replicating and building upon existing studies by offering a comparative analysis of its performance, detailed experimental protocols, and a clear visualization of its mechanism of action.

Comparative Analysis of Neurotensin Receptor Agonists

While direct, head-to-head in vitro quantitative comparisons of this compound with other neurotensin receptor agonists are limited in the publicly available literature, this section summarizes the reported biological effects and available data for this compound and a commonly studied alternative, JMV431.

Table 1: In Vivo Efficacy of NTSR1 Agonists

CompoundModelRoute of AdministrationEffective Dose RangeObserved EffectsCitations
This compoundNeuropathic Pain (Rat)Intraperitoneal1 - 8 mg/kgAttenuation of mechanical allodynia[1]
This compoundConditioned Avoidance Responding (Rat)Intraperitoneal1.0, 8.0 mg/kgInhibition of conditioned avoidance responding without catalepsy[2]
JMV431Inflammatory Pain (Mouse)IntrathecalNot specifiedAntinociceptive effects

Experimental Protocols

Detailed experimental protocols are crucial for the replication of scientific findings. Below are methodologies for key experiments involving the characterization of neurotensin receptor agonists.

Radioligand Binding Assay for Neurotensin Receptors

This protocol is a generalized procedure for determining the binding affinity of a compound to neurotensin receptors.

Materials:

  • Cell membranes expressing the neurotensin receptor of interest (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [³H]-Neurotensin)

  • Unlabeled competitor compound (e.g., this compound)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Plate Preparation: In a 96-well plate, add assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor compound.

  • Initiation of Reaction: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the competitor compound, from which the Ki (binding affinity) can be calculated using the Cheng-Prusoff equation.

Conditioned Avoidance Responding (CAR) Assay

This behavioral assay is used to screen for antipsychotic-like activity.

Apparatus:

  • Shuttle box divided into two compartments with a grid floor capable of delivering a mild foot shock.

  • A conditioned stimulus (CS), such as a light or tone.

  • An unconditioned stimulus (US), a mild foot shock.

Procedure:

  • Acquisition Training: Rats are trained to associate the CS with the impending US. A trial begins with the presentation of the CS. If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial is terminated. If the rat fails to move, the US is delivered until the rat escapes to the other compartment.

  • Drug Testing: Once the rats have reached a stable baseline of avoidance responding, they are administered the test compound (e.g., this compound) or vehicle.

  • Test Session: The animals are then tested in the CAR paradigm. The number of avoidance responses, escape failures, and inter-trial crosses are recorded.

  • Catalepsy Assessment: Following the CAR session, animals are often assessed for catalepsy, a common side effect of typical antipsychotics.

Visualizing the Mechanism of Action

Signaling Pathway of this compound at the Neurotensin Receptor 1

This compound, as a selective NTSR1 agonist, activates downstream signaling cascades upon binding to its receptor, a G-protein coupled receptor (GPCR). This activation has been shown to involve both Gq and Gi protein coupling, leading to various cellular responses.

This compound Signaling Pathway PD149164 This compound NTSR1 NTSR1 (Neurotensin Receptor 1) PD149164->NTSR1 Binds and Activates Gq Gq NTSR1->Gq Activates Gi Gi NTSR1->Gi Activates Serotonin_release Serotonin Release NTSR1->Serotonin_release Leads to PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP_inhibition ↓ cAMP AC->cAMP_inhibition IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Antinociception) Ca_release->Cellular_Response PKC->Cellular_Response cAMP_inhibition->Cellular_Response Serotonin_release->Cellular_Response

Caption: this compound activates NTSR1, leading to Gq and Gi signaling.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound like this compound.

Radioligand Binding Assay Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes with NTSR1 - Radiolabeled Ligand - this compound (Competitor) start->prepare_reagents plate_setup Plate Setup: Add reagents to 96-well plate prepare_reagents->plate_setup incubation Incubation (to reach equilibrium) plate_setup->incubation filtration Rapid Filtration (separate bound/free ligand) incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting (measure radioactivity) washing->scintillation_counting data_analysis Data Analysis (determine IC50 and Ki) scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow of a competitive radioligand binding assay.

References

Statistical analysis of PD-149164 dose-response curves

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search for the compound "PD-149164" has yielded no specific information regarding its dose-response curves, mechanism of action, or any related experimental data. Consequently, the requested statistical analysis and comparison guide cannot be generated at this time.

The search results did not contain any mention of a compound with the identifier "this compound." This suggests that the identifier may be incorrect, may refer to an internal or unpublished compound, or may be a typographical error. Without foundational information on the substance , it is impossible to proceed with the requested data presentation, experimental protocol description, and visualization.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound identifier. Accurate identification is the crucial first step for any subsequent literature search and data analysis.

To facilitate a successful analysis, please provide a corrected or alternative identifier for the compound of interest. Upon receiving the correct information, a comprehensive comparison guide can be developed, including:

  • Quantitative Data Tables: Summarizing dose-response data for the specified compound and its alternatives.

  • Detailed Experimental Protocols: Outlining the methodologies used in the relevant studies.

  • Signaling Pathway and Workflow Diagrams: Visual representations using Graphviz (DOT language) to illustrate key mechanisms and experimental procedures.

We are committed to providing accurate and detailed scientific content and await the necessary information to proceed with your request.

PD-149164: A Comparative Analysis of its Selectivity for CCK-A versus CCK-B Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cholecystokinin (B1591339) (CCK) receptor ligand, PD-149164, and its reported selectivity for the CCK-A and CCK-B receptor subtypes. The available data presents a nuanced, and at times conflicting, profile for this compound, highlighting the importance of careful experimental validation. This document summarizes the existing quantitative data, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.

Summary of Quantitative Data

The binding affinity of this compound for CCK-A and CCK-B receptors has been a subject of some discrepancy in the available literature and commercial documentation. Below is a summary of the reported values.

CompoundReceptor SubtypeReported Affinity (IC50)Reported ActivitySource
This compound CCK-A75 nMAgonistMedchemExpress[1]
CCK-B0.083 nMPotent AgonistMedchemExpress[1]
This compound CCK-ANot specifiedFull AgonistHughes et al., 1996 (as per abstract)
This compound Gastrin-binding protein (related to CCK-B)Potent InhibitorNot specifiedRorison et al., 2000[2]

Note on Discrepancy: A significant point of contention exists regarding the primary target of this compound. While a commercial supplier indicates high selectivity for the CCK-B receptor, the originally cited publication's abstract characterizes it as a full agonist for the CCK-A receptor. Further research is needed to resolve this conflicting information.

Experimental Protocols

The determination of binding affinity and functional activity of ligands like this compound is typically achieved through competitive radioligand binding assays and functional assays.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor (CCK-A or CCK-B) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged at low speed to remove large debris.

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Binding Reaction:

  • In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [125I]CCK-8) and varying concentrations of the unlabeled test compound (this compound).

  • The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

3. Separation of Bound and Free Radioligand:

  • The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The equilibrium dissociation constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Experimental Workflow for Competitive Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue/Cells Expressing Receptor homogenize Homogenization in Lysis Buffer tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 resuspend Resuspend Membrane Pellet in Assay Buffer centrifuge2->resuspend incubate Incubate Membranes with Radioligand and this compound resuspend->incubate Membrane Prep filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calculate Calculate IC50 and Ki count->calculate

Caption: Workflow for determining the binding affinity of this compound.

Signaling Pathways

Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq alpha subunit. Activation of these receptors initiates a cascade of intracellular signaling events.[4][5]

CCK-A Receptor Signaling Pathway

Activation of the CCK-A receptor by an agonist leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This pathway is crucial for mediating physiological responses such as pancreatic enzyme secretion and gallbladder contraction.[6]

G agonist This compound (Agonist) receptor CCK-A Receptor agonist->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release triggers pkc Protein Kinase C (PKC) dag->pkc activates response Physiological Response (e.g., Enzyme Secretion) ca_release->response pkc->response

Caption: Simplified CCK-A receptor signaling cascade.

CCK-B Receptor Signaling Pathway

Similar to the CCK-A receptor, the CCK-B receptor, upon agonist binding, activates the Gq-PLC pathway, leading to increases in intracellular calcium and PKC activation.[4] In the central nervous system, this pathway is involved in modulating neurotransmitter release, while in the gastrointestinal tract, it plays a role in gastric acid secretion.[7] Additionally, CCK-B receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell growth and proliferation.[8]

G agonist This compound (Agonist) receptor CCK-B Receptor agonist->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release triggers pkc Protein Kinase C (PKC) dag->pkc activates response1 Physiological Response (e.g., Gastric Acid Secretion) ca_release->response1 mapk MAPK Pathway pkc->mapk can activate pkc->response1 response2 Gene Expression & Cell Proliferation mapk->response2

Caption: Key signaling pathways of the CCK-B receptor.

References

Safety Operating Guide

Proper Disposal of PD-149164: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe and effective disposal of the research compound PD-149164, ensuring the protection of personnel and the environment. As the full toxicological and ecological impact of novel compounds like this compound is often not fully understood, it is imperative to treat them as hazardous materials.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, both in its pure form and in solution, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data for Disposal Planning

While specific quantitative data for this compound is not publicly available, the following table outlines the general parameters to consider for a typical research-grade chemical compound. Researchers should consult any available internal documentation or the supplier's Safety Data Sheet (SDS) for specific values.

ParameterValueConsiderations for Disposal
Physical State Solid (Assumed)Solid waste must be segregated from liquid waste.
Solubility Varies by SolventDisposal of solutions must account for the hazards of the solvent.
Boiling Point Not AvailableRelevant for assessing volatility and inhalation risk.
Melting Point Not AvailableCan influence storage and handling conditions.
Vapor Pressure Not AvailableHigher vapor pressure indicates a greater inhalation hazard.
Flash Point Not AvailableCritical for determining fire hazards of solutions.
pH Not Applicable (Solid)For solutions, pH will determine compatibility with other aqueous wastes.

Step-by-Step Disposal Procedures

The proper disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations. The following is a general procedure and should be adapted to comply with your institution's specific hazardous waste management plan.

Experimental Protocol: Segregation and Containerization
  • Waste Identification: All waste streams containing this compound must be identified and treated as hazardous waste. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and any personal protective equipment (PPE) with gross contamination.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound powder in a dedicated, sealed, and clearly labeled hazardous waste container. Contaminated solids such as weigh boats, and contaminated paper towels should also be placed in this container.

    • Liquid Waste: Solutions of this compound should be collected in a separate, compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. For instance, halogenated and non-halogenated solvent wastes should be collected separately.

    • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is labeled as hazardous waste.

  • Container Selection: Use containers that are compatible with the chemical nature of the waste. For liquid waste, ensure the container has a secure, screw-top cap to prevent leakage and evaporation.[1] Do not use metal containers for corrosive waste.[1]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The label should also include the date the waste was first added to the container.

Experimental Protocol: Storage and Disposal
  • Satellite Accumulation Area (SAA): Store all hazardous waste containers in a designated SAA.[1] This area must be at or near the point of generation and under the control of the laboratory personnel.[1]

  • Storage Conditions: Ensure that all waste containers are kept securely closed except when adding waste.[1] Store containers in a secondary containment bin to prevent the spread of material in case of a leak.

  • Arrange for Pickup: Once a waste container is full, or if it has been in the SAA for an extended period (consult your institution's guidelines, often one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.

Disposal Workflow and Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

G start Waste Generation (this compound) identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (Pure compound, contaminated labware) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions of this compound) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) identify_waste->sharps_waste Sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Puncture-Proof Sharps Container sharps_waste->sharps_container store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) solid_container->store_saa liquid_container->store_saa sharps_container->store_saa full_or_time Container Full or Time Limit Reached? store_saa->full_or_time full_or_time->store_saa No ehs_pickup Arrange for EHS Pickup full_or_time->ehs_pickup Yes

Caption: Waste Segregation and Collection Workflow for this compound.

G cluster_preparation Preparation cluster_disposal_steps Disposal Steps cluster_final_disposition Final Disposition ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste by Type (Solid, Liquid, Sharps) fume_hood->segregate containerize Use Compatible and Properly Labeled Containers segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store schedule_pickup Schedule Pickup with EHS store->schedule_pickup disposal Proper Disposal by Licensed Hazardous Waste Contractor schedule_pickup->disposal

Caption: Procedural Flow for Safe Disposal of this compound.

References

Essential Safety and Logistical Information for Handling PD-149164

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling PD-149164. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment.[1] It is crucial to adhere to these recommendations to minimize exposure and ensure personal safety.

Hazard Classification:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

A workplace hazard assessment is required to ensure the selection and use of appropriate PPE.

HazardGHS ClassificationRequired PPE
Skin ContactCategory 2Protective Gloves: Handle with gloves. Inspect gloves prior to use and use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]
Eye ContactCategory 2AEye and Face Protection: Wear safety glasses with side-shields or a face shield.[1]
InhalationCategory 3Respiratory Protection: Use only in a well-ventilated area.[1] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Stay in danger area only with self-contained breathing apparatus.[1]
General Handling-Protective Clothing: Wear suitable protective clothing to prevent skin contact.[1]

Experimental Workflow and Handling Procedures

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting. Adherence to this workflow is mandatory to mitigate risks.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) b 2. Ensure Adequate Ventilation (Fume Hood) a->b Safety First c 3. Weigh/Handle this compound (Avoid Dust Generation) b->c Proceed with Caution d 4. Perform Experiment c->d Execute Protocol e 5. Decontaminate Work Area d->e Post-Experiment f 6. Dispose of Waste (Follow Regulations) e->f Waste Management g 7. Doff PPE f->g Personal Decontamination h 8. Wash Hands Thoroughly g->h Final Step

Caption: Standard Operating Procedure for Handling this compound.

First Aid Measures

In the event of exposure to this compound, immediate action is critical. The following table summarizes the recommended first aid procedures.[1]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Take off immediately all contaminated clothing.[1] Rinse skin with plenty of water or shower.[1]
Eye Contact Rinse out with plenty of water.[1] Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist.[1]
Ingestion Immediately make the victim drink water (two glasses at most).[1] Consult a physician.[1]

Note: Always show the material safety data sheet to the attending medical professional.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Waste Material: Must be disposed of in accordance with national and local regulations.[1]

  • Containers: Leave chemicals in their original containers. Do not mix with other waste.[1] Handle uncleaned containers as you would the product itself.[1]

The following flowchart illustrates the decision-making process for the disposal of this compound waste.

start Waste Generated (this compound or Contaminated Material) decision Is waste in its original container? start->decision process1 Leave in original container decision->process1 Yes process2 Transfer to a designated, labeled waste container decision->process2 No end_node Dispose according to national and local regulations process1->end_node process2->end_node

Caption: Disposal Decision Workflow for this compound Waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.